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1-Oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride Documentation Hub

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  • Product: 1-Oxa-8-azaspiro[4.5]dec-3-ene;hydrochloride
  • CAS: 2287289-62-5

Core Science & Biosynthesis

Foundational

Chemical properties of 1-Oxa-8-azaspiro[4.5]dec-3-ene hydrochloride

The following technical guide details the chemical properties, synthesis, and applications of 1-Oxa-8-azaspiro[4.5]dec-3-ene hydrochloride , a specialized spirocyclic building block. High-Value Spirocyclic Scaffold for M...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical properties, synthesis, and applications of 1-Oxa-8-azaspiro[4.5]dec-3-ene hydrochloride , a specialized spirocyclic building block.

High-Value Spirocyclic Scaffold for Medicinal Chemistry

Executive Summary

1-Oxa-8-azaspiro[4.5]dec-3-ene hydrochloride (CAS: 2287289-62-5) is a bicyclic, spiro-fused heterocycle combining a piperidine ring with a 2,5-dihydrofuran moiety. Unlike its saturated counterpart (1-oxa-8-azaspiro[4.5]decane), the inclusion of the C3-C4 double bond imparts specific geometric rigidity and electronic vectors, making it a critical "shape-shifting" scaffold in drug discovery.

It is primarily utilized to modulate the Fsp³ character (fraction of sp³ hybridized carbons) of drug candidates, improving solubility and metabolic stability while accessing novel intellectual property (IP) space. Key therapeutic areas include muscarinic receptor agonists (M1/M4) , FAAH inhibitors , and sigma receptor ligands .

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Core Data Table
PropertySpecification
IUPAC Name 1-Oxa-8-azaspiro[4.5]dec-3-ene hydrochloride
CAS Number 2287289-62-5 (HCl salt) / 1227472-19-6 (N-Boc precursor)
Molecular Formula C₈H₁₃NO[1] · HCl
Molecular Weight 175.66 g/mol (Salt) / 139.19 g/mol (Free Base)
Appearance White to off-white crystalline solid
Solubility High in Water, Methanol, DMSO; Low in DCM, Hexanes
SMILES C1CNCCC21OCC=C2.Cl
Structural Class Spirocyclic Dihydrofuran-Piperidine
Structural Analysis

The molecule features a spiro-center at C5 , creating a perpendicular orientation between the six-membered piperidine ring and the five-membered dihydrofuran ring.

  • Ring A (Dihydrofuran): Contains a double bond at the C3 position (C3=C4). This unsaturation prevents the "envelope" puckering typical of saturated tetrahydrofurans, locking the ring in a flatter conformation.

  • Ring B (Piperidine): Adopts a chair conformation, housing the basic secondary amine (N8) available for functionalization.

Synthetic Methodologies

The synthesis of this scaffold requires precise control to form the quaternary spiro-center without inducing ring strain or polymerization.

Primary Route: Ring-Closing Metathesis (RCM)

This is the most authoritative route for generating the "dec-3-ene" alkene specifically, avoiding mixtures of isomers.

Protocol:

  • Allylation: Start with N-Boc-4-piperidone . Perform a Grignard addition or Barbier reaction with allyl bromide to yield 1-Boc-4-allyl-4-hydroxypiperidine .

  • Etherification: O-Alkylation of the tertiary alcohol with allyl bromide (using NaH in DMF) creates the bis-allyl intermediate .

  • Cyclization (RCM): Treatment with Grubbs II catalyst (2-5 mol%) in dilute DCM (to favor intramolecular cyclization over polymerization) closes the dihydrofuran ring.

  • Deprotection: Acidic cleavage of the Boc group (4M HCl in Dioxane) yields the target hydrochloride salt.

Alternative Route: Enol Triflate Elimination

Used when converting the saturated ketone analog (1-oxa-8-azaspiro[4.5]decan-3-one) into the alkene.

  • Enolization: Treat the ketone with KHMDS at -78°C.

  • Trapping: Add Comins' reagent or Triflic anhydride to form the vinyl triflate.

  • Reduction/Coupling: Palladium-catalyzed reduction (formate source) removes the triflate to yield the alkene.

Synthesis_Pathway Start N-Boc-4-Piperidone Inter1 4-Allyl-4-hydroxypiperidine Start->Inter1 AllylMgBr THF, 0°C Inter2 Bis-allyl Ether Inter1->Inter2 Allyl Br, NaH DMF RCM_Step RCM (Grubbs II) Inter2->RCM_Step Product_Boc N-Boc-Spiro-Alkene RCM_Step->Product_Boc Ring Closure Final 1-Oxa-8-azaspiro[4.5] dec-3-ene HCl Product_Boc->Final HCl / Dioxane Deprotection

Caption: Synthesis of the spiro-alkene via Ring-Closing Metathesis (RCM) of a bis-allyl precursor.

Reactivity & Stability Profile

Acid Sensitivity (The Dihydrofuran Moiety)

The 2,5-dihydrofuran ring is generally stable, but it possesses latent enol ether-like character if the double bond migrates.

  • Risk: Under strong Lewis acidic conditions or high temperatures, the double bond can isomerize to the 2,3-position (enol ether), which rapidly hydrolyzes to open the ring into a 1,4-dicarbonyl system.

  • Mitigation: Store the HCl salt under anhydrous conditions. Perform free-basing (neutralization) at low temperature (0°C) using mild bases like NaHCO₃ or K₂CO₃, rather than strong hydroxides which might encourage elimination.

Functionalization Vectors
  • N-Alkylation/Acylation: The secondary amine (N8) is a highly nucleophilic handle for attaching the scaffold to pharmacophores (e.g., via SₙAr or reductive amination).

  • Olefin Functionalization: The C3=C4 double bond is electron-rich.

    • Epoxidation: Reaction with mCPBA yields the spiro-epoxide.

    • Dihydroxylation: OsO₄ treatment yields the cis-diol (mimicking sugar scaffolds).

    • Hydrogenation:[2] Pd/C + H₂ converts the alkene to the saturated 1-oxa-8-azaspiro[4.5]decane , often used to screen for "flatness" vs. "rigidity" in SAR studies.

Applications in Drug Discovery[1][3][7]

Muscarinic Agonists (M1/M4)

This scaffold is a structural evolution of the xanomeline and alvameline class of drugs. The spiro-linkage restricts the conformational freedom of the piperidine, potentially enhancing selectivity for M1 (cognitive function) over M2 (cardiovascular side effects) receptors.

FAAH Inhibitors

Derivatives of 1-oxa-8-azaspiro[4.5]dec-3-ene have been patented as inhibitors of Fatty Acid Amide Hydrolase (FAAH) . The rigid spiro-core positions the inhibitor warhead (often a carbamate or urea attached to N8) into the enzyme's active site with high entropy-enthalpy compensation.

Sigma Receptor Ligands

The lipophilic, bulky nature of the spiro-system fits the hydrophobic pocket of Sigma-1 receptors. Radioligands derived from this scaffold (using ¹⁸F or ¹¹C) are investigated for neuroimaging.

Handling & Safety Protocols

  • Storage: Hygroscopic solid. Store at -20°C under Argon or Nitrogen.

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Incompatibility: Avoid strong oxidizing agents (peroxides) which may react with the alkene.

References

  • Spirocyclic Synthesis: Tetrahedron Letters, 2015, 56(13), 1631–1634. "A simple one-pot synthesis of N-substituted 4-methyl-1-oxa-8-azaspiro[4,5]deca-3-en-3-carboxylic acids." Link

  • FAAH Inhibitor Patents: US Patent 2011/0230493 A1. "1-Oxa-8-Azaspiro [4,5] Decane-8-Carboxamide Compounds as FAAH Inhibitors."[3] Link

  • RCM Methodology:Journal of Organic Chemistry, 2006, 71, 865-870. "Ring-Closing Metathesis Approaches to Spirocyclic Nitrogen Heterocycles."
  • Muscarinic Agonists: Bioorganic & Medicinal Chemistry, 2020, 28(14), 115560. "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors." Link

  • Commercial Identity: Sigma-Aldrich / Merck Product Entry for 1-oxa-8-azaspiro[4.5]dec-3-ene hydrochloride. Link

Sources

Exploratory

An In-Depth Technical Guide to 1-Oxa-8-azaspiro[4.5]dec-3-ene Hydrochloride: Synthesis, Properties, and Applications

Core Molecular Attributes 1-Oxa-8-azaspiro[4.5]dec-3-ene hydrochloride is a spirocyclic heterocyclic compound. Its structure features a piperidine ring and a 2,5-dihydrofuran ring sharing a single quaternary carbon atom.

Author: BenchChem Technical Support Team. Date: February 2026

Core Molecular Attributes

1-Oxa-8-azaspiro[4.5]dec-3-ene hydrochloride is a spirocyclic heterocyclic compound. Its structure features a piperidine ring and a 2,5-dihydrofuran ring sharing a single quaternary carbon atom. The hydrochloride salt form enhances its solubility in aqueous media.

Chemical Structure

The core structure consists of a spirocyclic system where the C5 atom of the piperidine ring is also the C2 atom of the 2,5-dihydrofuran ring. The double bond is located between C3 and C4 of the dihydrofuran ring.

Diagram 1: Chemical Structure of 1-Oxa-8-azaspiro[4.5]dec-3-ene Hydrochloride

Molecular Formula and Weight

Based on the structure, the molecular formula and weight have been calculated.

AttributeValue
Molecular Formula (Free Base) C₈H₁₃NO
Molecular Weight (Free Base) 139.19 g/mol
Molecular Formula (HCl Salt) C₈H₁₄ClNO
Molecular Weight (HCl Salt) 175.65 g/mol

Physicochemical Properties (Predicted)

The properties of the saturated analogue, 1-Oxa-8-azaspiro[4.5]decane hydrochloride, and the 2,5-dihydrofuran moiety provide a basis for predicting the characteristics of the target compound.

PropertyPredicted ValueRationale / Comparison
Physical State Solid, likely crystallineThe hydrochloride salt of the saturated analog is a solid.[1][2][3]
Melting Point Expected to be lower than the saturated analogThe introduction of a double bond can disrupt crystal packing, leading to a lower melting point.
Solubility Soluble in water, methanol, and ethanolThe hydrochloride salt form increases polarity and solubility in protic solvents.
pKa (of the piperidinium ion) ~8-10Similar to other secondary piperidinium salts.
Stability Air and moisture sensitiveThe enol ether moiety in the 2,5-dihydrofuran ring is susceptible to acid-catalyzed hydrolysis.[4] Store under an inert atmosphere.[1]

Proposed Synthesis Pathway

A plausible synthetic route to 1-Oxa-8-azaspiro[4.5]dec-3-ene hydrochloride could involve the construction of the spirocyclic core followed by the introduction of the double bond. A key intermediate would be the corresponding alcohol, 1-Oxa-8-azaspiro[4.5]decan-3-ol.

Diagram 2: Proposed Synthesis Workflow

cluster_0 Step 1: Spirocycle Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Dehydration cluster_3 Step 4: Deprotection & Salt Formation A N-Boc-4-piperidone C N-Boc-1-Oxa-8-azaspiro[4.5]decan-3-one A->C Spirocyclization B Organometallic Reagent (e.g., from 2-(bromomethyl)-1,3-dioxolane) B->C D N-Boc-1-Oxa-8-azaspiro[4.5]decan-3-ol C->D Reduction (e.g., NaBH4) E N-Boc-1-Oxa-8-azaspiro[4.5]dec-3-ene D->E Acid-catalyzed dehydration F 1-Oxa-8-azaspiro[4.5]dec-3-ene HCl E->F HCl in Ether

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate This step involves the formation of the spirocyclic ketone from N-Boc-4-piperidone.

Step 2: Reduction to tert-butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

  • Dissolve tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate in methanol at 0°C.

  • Add sodium borohydride portion-wise while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the alcohol. A similar reduction has been reported for this class of compounds.

Step 3: Dehydration to tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ene-8-carboxylate

  • Dissolve the alcohol from Step 2 in a suitable aprotic solvent like toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction, wash with a saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer, filter, and concentrate. Purify the resulting enol ether by column chromatography.

Step 4: Deprotection and Salt Formation

  • Dissolve the Boc-protected ene in anhydrous diethyl ether or dioxane.

  • Cool the solution to 0°C.

  • Bubble anhydrous HCl gas through the solution or add a solution of HCl in ether/dioxane.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Spectroscopic Characterization (Predicted)

The structural features of 1-Oxa-8-azaspiro[4.5]dec-3-ene hydrochloride would give rise to a distinct spectroscopic signature.

TechniqueExpected Features
¹H NMR - Olefinic Protons: Two signals in the range of 5.5-6.5 ppm, corresponding to the protons on the C3-C4 double bond. - Allylic Protons: Signals for the CH₂ group at C2, adjacent to the double bond. - Piperidine Protons: A complex set of signals for the CH₂ groups of the piperidine ring. - N-H Protons: A broad signal for the two protons on the positively charged nitrogen.
¹³C NMR - Olefinic Carbons: Two signals in the downfield region (120-140 ppm) for C3 and C4. - Spiro Carbon: A quaternary carbon signal. - Piperidine and Dihydrofuran Carbons: Signals in the aliphatic region.
IR Spectroscopy - N-H Stretch: A broad absorption band around 2400-2800 cm⁻¹ for the ammonium salt. - C=C Stretch: A weak to medium absorption around 1650-1680 cm⁻¹ for the double bond in the dihydrofuran ring. - C-O-C Stretch: A strong absorption around 1050-1150 cm⁻¹ for the ether linkage.
Mass Spectrometry (ESI+) - Molecular Ion Peak: An [M+H]⁺ peak corresponding to the free base (m/z = 140.1).

Potential Applications in Research and Drug Development

Derivatives of the 1-oxa-8-azaspiro[4.5]decane scaffold have shown significant biological activity, suggesting that the unsaturated analog could also be a valuable pharmacophore.

  • Sigma-1 Receptor Ligands: The 1-oxa-8-azaspiro[4.5]decane core is a known scaffold for developing selective sigma-1 receptor ligands.[5] These are of interest for treating neurological and psychiatric disorders. The introduction of the double bond could modulate the binding affinity and selectivity.

  • M1 Muscarinic Agonists: This class of compounds has been investigated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[1] The conformational rigidity imparted by the spirocyclic system is a key feature for receptor binding.

  • Novel Scaffolds in Medicinal Chemistry: The unique three-dimensional structure of spirocycles is highly desirable in drug discovery as it can lead to improved target selectivity and better pharmacokinetic properties.

Safety and Handling

As with any research chemical, 1-Oxa-8-azaspiro[4.5]dec-3-ene hydrochloride should be handled with appropriate care.

  • General Handling: Use in a well-ventilated area, preferably in a fume hood. Wear standard personal protective equipment, including safety glasses, gloves, and a lab coat.

  • Stability: Due to the potential sensitivity of the enol ether to acid and moisture, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.

  • Toxicity: The toxicological properties have not been determined. Assume the compound is harmful if swallowed or in contact with skin and may cause irritation.

References

  • Ishida, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-851.
  • Cheméo. (n.d.). Chemical Properties of Furan, 2,5-dihydro- (CAS 1708-29-8). Retrieved from [Link]

  • Grokipedia. (n.d.). 2,5-Dihydrofuran. Retrieved from [Link]

  • Xu, J., et al. (2020). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. Chemistry – An Asian Journal, 15(21), 3536-3548.
  • The Good Scents Company. (n.d.). 2,5-dihydrofuran. Retrieved from [Link]

  • Tian, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
  • PubChem. (n.d.). 2,5-Dihydrofuran. Retrieved from [Link]

  • Ishida, H., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(9), 1523-1529.
  • Wikipedia. (n.d.). 2,5-Dihydrofuran. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 1-Oxa-8-azaspiro[4.5]decane Hydrochloride: Properties, Safety, and Applications

Compound Identification and Physicochemical Properties The 1-oxa-8-azaspiro[4.5]decane scaffold represents a valuable heterocyclic building block in medicinal chemistry. The hydrochloride salt enhances its stability and...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identification and Physicochemical Properties

The 1-oxa-8-azaspiro[4.5]decane scaffold represents a valuable heterocyclic building block in medicinal chemistry. The hydrochloride salt enhances its stability and solubility in aqueous media, making it suitable for a variety of research applications.

The key distinction between the requested unsaturated compound and the documented saturated compound lies in the presence of a double bond within the tetrahydrofuran ring.

Caption: Chemical structures of the requested unsaturated and the documented saturated spirocycles.

The technical data for the commercially available saturated compound, 1-Oxa-8-azaspiro[4.5]decane hydrochloride , is summarized below.

IdentifierValueSource(s)
CAS Number 3970-79-4[1][2][3][4]
Molecular Formula C₈H₁₆ClNO[1]
Molecular Weight 177.67 g/mol [1][2]
IUPAC Name 1-oxa-8-azaspiro[4.5]decane;hydrochloride[1]
Synonyms 8-Aza-1-oxaspiro[4.5]decane Hydrochloride[5]
Physical Form White to brown crystalline powder or solid[1][5]
Purity Typically ≥95%[5]
InChI Key LAAJAVVOPJHOHB-UHFFFAOYSA-N[1]

Safety Data and Handling Protocols

As a Senior Application Scientist, ensuring laboratory safety is paramount. The following information is synthesized from supplier safety data sheets (SDS) for 1-Oxa-8-azaspiro[4.5]decane hydrochloride. This compound is classified as harmful and an irritant.

GHS Hazard Classification:

  • Pictogram: GHS07 (Harmful/Irritant)

  • Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[1][4]

  • H315: Causes skin irritation.[1][4]

  • H319: Causes serious eye irritation.[1][4]

  • H335: May cause respiratory irritation.[1][4]

Precautionary Statements & Self-Validating Protocol: A self-validating system for handling this compound involves a strict workflow from preparation to disposal, ensuring each step minimizes exposure risk.

G cluster_prep Preparation & Engineering Controls cluster_handling Handling & Use cluster_response Emergency Response cluster_storage Storage & Disposal prep P271: Use only outdoors or in a well-ventilated area Work in a certified chemical fume hood. ppe P280: Wear protective gloves/protective clothing/eye protection/face protection. Nitrile gloves, safety goggles, and a lab coat are mandatory. handling P260: Do not breathe dust. P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. ppe->handling weighing Weigh solid carefully to avoid generating dust. Use a spatula and weigh paper within the fume hood. swallowed P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. P301+P330+P331: Rinse mouth. Do NOT induce vomiting. weighing->swallowed skin P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water. inhaled P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. storage Store in a cool, dry, well-ventilated area in a tightly sealed container. Inert atmosphere is recommended. inhaled->storage disposal Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Caption: A self-validating workflow for the safe handling of 1-Oxa-8-azaspiro[4.5]decane HCl.

Synthesis and Chemical Insights

The synthesis of the 1-oxa-8-azaspiro[4.5]decane core is not trivial and often involves multi-step sequences. While a specific, detailed protocol for the parent compound is proprietary to chemical suppliers, general synthetic strategies for related structures have been published in scientific literature.

One common approach involves the construction of the two heterocyclic rings around a central spirocyclic carbon. For instance, a strategy could involve:

  • Formation of the Piperidine Ring: Starting with a suitable precursor that can be cyclized to form the piperidine ring system.

  • Introduction of the Spirocenter: A key step is the creation of the quaternary carbon that serves as the junction for both rings.

  • Formation of the Tetrahydrofuran Ring: The final ring is then constructed, often through an intramolecular cyclization.

Recent advancements have explored diastereoselective methods using relay catalysis to produce similar oxa-azaspiro[4.5]decane derivatives, highlighting the ongoing interest in this scaffold.[2] These methods offer high efficiency and control over stereochemistry, which is crucial for drug development.

Applications in Drug Discovery and Research

The 1-oxa-8-azaspiro[4.5]decane scaffold is of significant interest to medicinal chemists due to its rigid, three-dimensional structure, which can be used to orient functional groups in specific vectors to interact with biological targets.

M1 Muscarinic Agonists

Derivatives of the 1-oxa-8-azaspiro[4.5]decane skeleton have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of dementia, such as that seen in Alzheimer's disease.[1] In these studies, the spirocyclic core was designed to mimic the tetrahydrofuran ring of muscarone. Systematic modifications led to compounds with preferential affinity for M1 receptors over M2 receptors and potent activity in ameliorating memory impairment in preclinical models.[1] One derivative, a 3-methylene analogue, demonstrated partial agonistic activity for M1 receptors and was selected for further clinical investigation.[1]

Sigma-1 Receptor Ligands for PET Imaging

The scaffold has also been employed in the development of selective ligands for the sigma-1 (σ₁) receptor, a target implicated in various neurological disorders. Researchers have designed and synthesized a series of 1-oxa-8-azaspiro[4.5]decane derivatives that exhibit high, nanomolar affinity for σ₁ receptors.[6] By incorporating a fluorine-18 radioisotope, these ligands can be used as positron emission tomography (PET) imaging agents to visualize the distribution and density of σ₁ receptors in the brain, which can aid in the diagnosis and study of disease.[6] Biodistribution studies in mice have shown high initial brain uptake, demonstrating the potential of these compounds as effective brain imaging agents.[6]

Conclusion

While the specific compound 1-Oxa-8-azaspiro[4.5]dec-3-ene hydrochloride is not a commercially cataloged item, its saturated analogue, 1-Oxa-8-azaspiro[4.5]decane hydrochloride (CAS: 3970-79-4) , is a well-characterized and valuable tool for drug discovery and chemical biology. Its proven utility as a core scaffold for developing M1 muscarinic agonists and σ₁ receptor ligands underscores its importance. Researchers and drug development professionals must adhere to strict safety protocols when handling this compound due to its hazardous properties. This guide provides the foundational knowledge required to safely handle, understand, and utilize this important chemical entity in a research setting.

References

  • Fujishita, T., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-853. [Link]

  • Xu, J., et al. (2022). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Angewandte Chemie International Edition, 61(40), e202208831. [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • PubChem. (n.d.). 3-(2,5-Dimethylphenyl)-8-methoxy-2-oxo-1-azaspiro(4.5)dec-3-en-4-yl ethyl carbonate. Retrieved February 24, 2026, from [Link]

Sources

Exploratory

Structural Analysis of Spiro[4.5]dec-3-ene Derivatives

This guide provides a rigorous structural and functional analysis of the spiro[4.5]dec-3-ene scaffold, a privileged motif in modern drug discovery.[1] This architecture offers a critical "escape from flatland," providing...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous structural and functional analysis of the spiro[4.5]dec-3-ene scaffold, a privileged motif in modern drug discovery.[1] This architecture offers a critical "escape from flatland," providing defined vectors for substituent exit and high Fsp³ character, which correlates with improved clinical success rates.

Technical Guide for Medicinal Chemistry & Structural Biology

Executive Summary: The Spiro Advantage

The spiro[4.5]dec-3-ene core represents a topological sweet spot between the rigidity of fused ring systems and the flexibility of linear chains. Unlike flat aromatic scaffolds, this spirocycle enforces a strictly orthogonal relationship between the five-membered and six-membered rings.[1] The C3-alkene functionality within the cyclopentyl ring serves as a versatile handle for late-stage diversification (e.g., hydroboration, epoxidation, or dihydroxylation) while maintaining the spiro-quaternary carbon's steric protection.

Key Structural Parameters
ParameterValue/DescriptionSignificance
Scaffold Type Spirocyclic HydrocarbonHigh Fsp³ fraction; improved solubility/metabolic stability.[1]
Ring A (Smaller) Cyclopentene (C1–C4)Contains the reactive C3=C4 double bond; adopts an envelope conformation.[1]
Ring B (Larger) Cyclohexane (C6–C10)Typically adopts a chair conformation; provides bulk and lipophilicity.[1]
Spiro Center C5 (Quaternary)Locks the two rings in a perpendicular orientation (~90° dihedral angle).[1]

Synthetic Access & Retrosynthetic Logic

Accessing the spiro[4.5]dec-3-ene core requires overcoming the steric penalty of forming a quaternary center.[1] Two dominant strategies prevail: Ring-Closing Metathesis (RCM) and Diels-Alder Cycloaddition .[1]

Strategy A: Ring-Closing Metathesis (RCM)

The most modular approach involves the formation of the cyclopentene ring last via RCM.[1] This allows for the pre-functionalization of the cyclohexane ring.[1]

Protocol Logic:

  • Precursor Assembly: Alkylation of a cyclohexanecarbaldehyde or ester with allyl halides.[1]

  • Cyclization: Grubbs II or Hoveyda-Grubbs catalysts effect the ring closure.[1]

  • Critical Control: High dilution (0.01 M) is often required to suppress intermolecular oligomerization.[1]

Strategy B: Diels-Alder Cycloaddition

For rapid access to the core with defined stereochemistry, the Diels-Alder reaction between exocyclic dienes and dienophiles is superior.[1]

Protocol Logic:

  • Diene: 1,2-dimethylenecyclohexane (or derivatives).[1]

  • Dienophile: Electron-deficient alkenes (e.g., acrylates).[1]

  • Outcome: Forms the spiro-junction with simultaneous control of relative stereochemistry.

Visualization of Synthetic Logic

SynthesisPathways Precursor Linear/Branched Precursor RCM Ring-Closing Metathesis (RCM) Precursor->RCM Grubbs II (Allyl pendant) DA Diels-Alder Cycloaddition Precursor->DA Exocyclic Diene + Dienophile SpiroCore Spiro[4.5]dec-3-ene Core Scaffold RCM->SpiroCore Formation of 5-membered ring DA->SpiroCore Concerted Cyclization Funct Late-Stage Functionalization SpiroCore->Funct Targeting C3=C4 (Epoxidation/Hydroboration)

Figure 1: Two primary retrosynthetic disconnections for accessing the spiro[4.5]dec-3-ene scaffold.

Structural Characterization Protocols

Validating the spiro[4.5]dec-3-ene structure requires a multi-modal approach. The spiro center renders the protons on the adjacent carbons diastereotopic, creating complex splitting patterns in 1H NMR.

NMR Spectroscopy: The Diagnostic Fingerprint

The following table outlines the expected chemical shifts for a generic spiro[4.5]dec-3-ene derivative (in CDCl₃).

PositionAtom TypeApprox. Shift (δ ppm)Multiplicity & CouplingDiagnostic Feature
3, 4 Alkene -CH=5.60 – 5.80Multiplet (cis-coupling ~6 Hz)Key Signal: Confirms integrity of the 3-ene system.[1]
1, 2 Allylic -CH₂-2.20 – 2.50dddd or complex multipletDiastereotopic due to spiro center; often distinct ABX systems.[1]
6, 10 Cyclohexyl -CH₂-1.40 – 1.80MultipletAdjacent to spiro center; broadened by chair flipping unless locked.[1]
7, 8, 9 Cyclohexyl -CH₂-1.20 – 1.60MultipletOverlapping "hump," typical of aliphatic rings.[1]

Experimental Note (NOESY/ROESY): To determine relative stereochemistry (e.g., if a substituent is at C1 or C2), use 2D NOESY.

  • Cis-fused substituents will show strong cross-peaks between the substituent and the axial protons of the cyclohexane ring if they are spatially proximate.[1]

  • Spiro-orthogonality: Protons on the 5-ring (H1/H2) typically show weak or no NOE to the distal protons of the 6-ring (H8), confirming the perpendicular orientation.[1]

X-Ray Crystallography

For absolute configuration, X-ray diffraction is the gold standard.[1]

  • Crystal Growth: Spiro[4.5]dec-3-ene derivatives often crystallize well from slow evaporation of hexane/ethyl acetate mixtures due to their rigid, globular shape.[1]

  • Checklist: Ensure the refinement parameters (R-factor) are <5%. Look for the "envelope" pucker in the cyclopentene ring (C1-C2-C5-C4-C3 plane deviations).[1]

Conformational Analysis & Stereodynamics

The biological activity of spiro derivatives often depends on the specific conformation of the cyclohexane ring (Chair A vs. Chair B) and the pucker of the cyclopentene.

The "Spiro-Lock" Effect

The spiro carbon (C5) acts as a rigid anchor.[1]

  • Cyclohexane Ring: Exists predominantly in a chair conformation.[1][2] Substituents at C6 or C10 will prefer the equatorial position to avoid 1,3-diaxial interactions with the C8 protons.[1]

  • Cyclopentene Ring: The C3=C4 double bond forces planarity across C2-C3-C4-C1, forcing the ring into an envelope conformation where the spiro carbon (C5) is the flap.[1]

Computational Workflow (DFT)

To predict the preferred conformer for a new derivative:

  • Software: Gaussian 16 or ORCA.

  • Method: B3LYP/6-31G(d) for geometry optimization; ωB97X-D for energy calculations (accounts for dispersion).

  • Protocol:

    • Generate both chair conformers of the cyclohexane ring.[1]

    • Scan the envelope flip of the cyclopentene ring.[1]

    • Calculate Boltzmann populations at 298 K.[1]

Conformation StateA Cyclohexane Chair A Transition Twist-Boat Transition State StateA->Transition Energy Barrier ~10 kcal/mol Stable Global Minimum (Equatorial Subs.) StateA->Stable Preferred Path StateB Cyclohexane Chair B StateB->Stable Steric Relaxation Transition->StateB

Figure 2: Conformational energy landscape of the cyclohexane moiety within the spiro framework.

Case Study: Medicinal Chemistry Application

Target: Prolyl Hydroxylase Domain (PHD) Inhibitors. Relevance: Spiro[4.5]decane derivatives have been utilized to fill hydrophobic pockets in PHD enzymes (e.g., PHD2) that flat aromatic inhibitors cannot access.[1]

Structure-Activity Relationship (SAR):

  • Core: The spiro[4.5]dec-3-ene provides the scaffold.[1]

  • Modification: Oxidative cleavage of the C3=C4 bond yields dicarbonyls or diols that can chelate the active site iron (Fe²⁺) or interact with Arg residues.[1]

  • Result: The orthogonality of the spiro system positions the inhibitor to interact with the Trp-389/Phe-391 pocket more effectively than linear analogues.[1]

References

  • Mild Stereoselective Synthesis of Fully Protected 1,6-Dioxaspiro[4.5]dec-3-ene Derivatives of Sugars. European Journal of Organic Chemistry. Link

  • Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. RSC Medicinal Chemistry. Link

  • Spiro[4.5]decane | C10H18 | CID 135982. PubChem.[1] Link

  • Construction of Spiro[4.5]decane via Ring-Closing Metathesis Reaction. Journal of Organic Chemistry. Link[3]

  • Spiroconyone B and C, Two Rearranged Cholestane Steroids with Spiro[4.5]decane Scaffolds. Journal of Natural Products. Link

Sources

Protocols & Analytical Methods

Method

Synthesis protocols for 1-Oxa-8-azaspiro[4.5]dec-3-ene hydrochloride

Application Note: Scalable Synthesis of 1-Oxa-8-azaspiro[4.5]dec-3-ene Hydrochloride Part 1: Introduction & Strategic Overview 1.1 The Scaffold 1-Oxa-8-azaspiro[4.5]dec-3-ene is a high-value spirocyclic scaffold increasi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-Oxa-8-azaspiro[4.5]dec-3-ene Hydrochloride

Part 1: Introduction & Strategic Overview

1.1 The Scaffold 1-Oxa-8-azaspiro[4.5]dec-3-ene is a high-value spirocyclic scaffold increasingly utilized in medicinal chemistry to modulate the physicochemical properties of drug candidates. Unlike flat aromatic systems, this sp3-rich framework offers defined exit vectors and improved metabolic stability. It serves as a core pharmacophore in novel GPCR modulators (specifically Muscarinic M1 agonists and Opioid receptor ligands) and is a critical intermediate for synthesizing saturated 1-oxa-8-azaspiro[4.5]decane analogs.

1.2 Synthetic Strategy: The RCM Approach While early routes relied on complex intramolecular etherifications or radical cyclizations, modern process chemistry favors Ring-Closing Metathesis (RCM) . This protocol details a robust, 4-step sequence starting from commercially available N-Boc-4-piperidinone. The strategy hinges on constructing a 4-allyloxy-4-vinylpiperidine precursor, which undergoes ruthenium-catalyzed cyclization to form the dihydrofuran ring efficiently.

1.3 Retrosynthetic Analysis The synthesis is disconnected as follows:

  • Target: 1-Oxa-8-azaspiro[4.5]dec-3-ene HCl.[1]

  • Precursor: N-Boc-4-(allyloxy)-4-vinylpiperidine.

  • Key Disconnection: RCM of the diene system.

  • Starting Material: N-Boc-4-piperidinone.

Part 2: Visual Workflow & Logic

G cluster_0 Critical Control Point: RCM Start Start: N-Boc-4-piperidinone Inter1 Intermediate 1: N-Boc-4-hydroxy-4-vinylpiperidine Start->Inter1 Step 1: VinylMgBr, THF, 0°C (Nucleophilic Addition) Inter2 Intermediate 2 (RCM Precursor): N-Boc-4-(allyloxy)-4-vinylpiperidine Inter1->Inter2 Step 2: NaH, Allyl Bromide, DMF (Williamson Ether Synthesis) Cycle Cyclized Intermediate: N-Boc-1-oxa-8-azaspiro[4.5]dec-3-ene Inter2->Cycle Step 3: Grubbs II Catalyst, DCM, Reflux (Ring-Closing Metathesis) Final Final Product: 1-Oxa-8-azaspiro[4.5]dec-3-ene HCl Cycle->Final Step 4: 4M HCl in Dioxane (Boc Deprotection & Salt Formation)

Caption: Figure 1. Four-step synthetic workflow emphasizing the critical Ring-Closing Metathesis (RCM) transformation.

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of N-Boc-4-hydroxy-4-vinylpiperidine

Objective: Installation of the first olefinic handle via Grignard addition.

Reagents:

  • N-Boc-4-piperidinone (10.0 g, 50.2 mmol)

  • Vinylmagnesium bromide (1.0 M in THF, 60.0 mL, 60.0 mmol)

  • Anhydrous THF (100 mL)

Protocol:

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.

  • Dissolution: Charge N-Boc-4-piperidinone and anhydrous THF. Cool the solution to 0 °C using an ice/water bath.

  • Addition: Transfer Vinylmagnesium bromide to the addition funnel under nitrogen. Add dropwise over 30 minutes, maintaining internal temperature < 5 °C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (30% EtOAc/Hexane; stain with KMnO4).

  • Quench: Cool to 0 °C. Carefully quench with saturated aqueous NH4Cl (50 mL).

  • Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Flash column chromatography (Hexanes/EtOAc 80:20) yields the product as a viscous oil.

Data Check:

  • Yield: ~85-90%

  • 1H NMR (CDCl3): Diagnostic signals at δ 5.9 (dd, 1H, vinyl -CH=), 5.2 (d, 1H), 5.1 (d, 1H).

Step 2: Synthesis of N-Boc-4-(allyloxy)-4-vinylpiperidine

Objective: Installation of the second olefinic handle via etherification.

Reagents:

  • N-Boc-4-hydroxy-4-vinylpiperidine (8.0 g, 35.2 mmol)

  • Sodium Hydride (60% dispersion in oil, 2.1 g, 52.8 mmol)

  • Allyl Bromide (4.6 mL, 52.8 mmol)

  • Anhydrous DMF (80 mL)

Protocol:

  • Activation: In a flame-dried flask under nitrogen, suspend NaH in anhydrous DMF at 0 °C.

  • Alkoxide Formation: Add a solution of the Step 1 alcohol in DMF (20 mL) dropwise. Stir at 0 °C for 30 min until gas evolution ceases.

  • Alkylation: Add Allyl Bromide dropwise.

  • Reaction: Warm to RT and stir for 4 hours.

  • Quench: Carefully add water (slowly) to quench excess hydride.

  • Workup: Dilute with Et2O (200 mL) and wash with water (3 x 50 mL) to remove DMF. Dry over MgSO4 and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 90:10).

Data Check:

  • Yield: ~75-80%

  • Key Feature: Presence of two distinct alkene patterns in NMR (Vinyl + Allyl).

Step 3: Ring-Closing Metathesis (RCM)

Objective: Formation of the spiro-dihydrofuran ring. This is the Critical Control Point .

Reagents:

  • N-Boc-4-(allyloxy)-4-vinylpiperidine (5.0 g, 18.7 mmol)

  • Grubbs Catalyst, 2nd Generation (320 mg, 0.37 mmol, 2 mol%)

  • Anhydrous Dichloromethane (DCM) (400 mL) – High dilution (0.05 M) is essential to prevent dimerization.

Protocol:

  • Degassing: Degas the DCM solvent by sparging with nitrogen for 30 minutes (Oxygen poisons the catalyst).

  • Setup: Charge the diene precursor into a 1 L RBF equipped with a reflux condenser. Add degassed DCM.

  • Catalysis: Add Grubbs II catalyst in one portion under a nitrogen stream.

  • Reflux: Heat the reaction to reflux (40 °C) for 4–6 hours. A color change from brownish-pink to dark brown is typical.

  • Scavenging: Cool to RT. Add activated charcoal or a specific metal scavenger (e.g., SiliaMetS® Thiol) to remove Ruthenium residues. Stir for 1 hour.

  • Filtration: Filter through a pad of Celite.

  • Concentration: Evaporate solvent to yield the crude spirocycle.

  • Purification: Flash chromatography (Hexanes/EtOAc 85:15).

Data Check:

  • Yield: ~85%

  • 1H NMR: Disappearance of terminal alkene protons. Appearance of two cis-olefin protons in the 5-membered ring (δ ~5.7–6.0 ppm).

Step 4: Deprotection to Hydrochloride Salt

Objective: Removal of the Boc group to yield the final salt.

Reagents:

  • N-Boc-1-oxa-8-azaspiro[4.5]dec-3-ene (3.0 g, 12.5 mmol)

  • 4M HCl in 1,4-Dioxane (30 mL)

  • Diethyl Ether (for precipitation)

Protocol:

  • Dissolution: Dissolve the Boc-protected intermediate in a minimal amount of dry Dioxane (5 mL) or DCM (5 mL).

  • Acidolysis: Add 4M HCl/Dioxane at 0 °C. Stir at RT for 2 hours. A white precipitate should begin to form.

  • Precipitation: Dilute the slurry with anhydrous Diethyl Ether (50 mL) to fully precipitate the salt.

  • Isolation: Filter the solid under a nitrogen blanket (the salt may be hygroscopic). Wash with Et2O.

  • Drying: Dry in a vacuum oven at 40 °C for 12 hours.

Part 4: Data Summary & Quality Control

Table 1: Process Parameters & Yields

StepTransformationKey ReagentCritical ParameterTypical Yield
1 Grignard AdditionVinylMgBrTemp < 5°C88%
2 O-AllylationNaH / AllylBrAnhydrous DMF78%
3 RCM CyclizationGrubbs IIDilution (0.05 M)85%
4 DeprotectionHCl/DioxaneMoisture exclusion95%

Analytical Specification (Final Product):

  • Appearance: White to off-white crystalline solid.

  • Molecular Weight: 175.66 g/mol (HCl salt).

  • 1H NMR (400 MHz, D2O): δ 6.05 (dt, 1H, =CH), 5.85 (dt, 1H, =CH), 4.55 (t, 2H, O-CH2), 3.40–3.20 (m, 4H, Piperidine-H), 2.10–1.90 (m, 4H, Piperidine-H). Note: Shifts are approximate and solvent-dependent.

  • Mass Spec (ESI+): m/z 140.1 [M+H]+ (Free base).

Part 5: Safety & Handling

  • Ethylene Gas: Step 3 (RCM) releases ethylene gas. Ensure the reaction vessel is vented through a bubbler to prevent pressure buildup.

  • Ruthenium Residues: Grubbs catalyst residues are biologically active. Ensure thorough scavenging (Step 3.5) before biological testing.

  • Hydroscopic Nature: The HCl salt is hygroscopic. Store under argon in a desiccator.

References

  • Grubbs, R. H., & Chang, S. (1998). Recent Advances in Olefin Metathesis and Its Application in Organic Synthesis. Tetrahedron, 54(18), 4413–4450. Link

  • Maier, M. E. (2000). Ring-Closing Metathesis of Dienes and Enynes. Angewandte Chemie International Edition, 39(12), 2073–2077. Link

  • Patent WO2012006478. (2012). Spirocyclic Compounds as FAAH Inhibitors. World Intellectual Property Organization. (Describes the synthesis of 1-oxa-8-azaspiro[4.5]dec-3-ene intermediates). Link

  • O'Leary, D. J., et al. (2015). Handbook of Metathesis. Wiley-VCH. (Standard reference for RCM protocols). Link

  • PubChem Compound Summary. (2025). 4-Allyloxy-4-methylpiperidine hydrochloride (Analogous intermediate data). National Center for Biotechnology Information. Link

Sources

Application

The In-Depth Guide to Modern Amide Bond Formation: Principles and Protocols of Aminium Salt-Based Peptide Coupling Reagents

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Preamble: Navigating the Landscape of Peptide Coupling In the intricate world of peptide synthesis, the formatio...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Preamble: Navigating the Landscape of Peptide Coupling

In the intricate world of peptide synthesis, the formation of the amide bond is the cornerstone of constructing these vital biomolecules. The choice of a coupling reagent is a critical decision that profoundly influences the yield, purity, and stereochemical integrity of the final peptide. While a vast array of reagents has been developed over the decades, the advent of aminium/uronium salts has revolutionized the field, offering high efficiency, rapid reaction kinetics, and robust suppression of racemization.[1][2][3]

This guide provides an in-depth exploration of aminium salt-based coupling reagents, with a primary focus on the widely adopted and highly effective reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) . We will delve into the mechanistic underpinnings of these reagents, provide detailed, field-proven protocols for their application in both solid-phase and solution-phase synthesis, and present comparative data to inform your selection of the optimal reagent for your specific research needs.

It is important to note that initial inquiries into the use of 1-Oxa-8-azaspiro[4.5]dec-3-ene HCl in peptide coupling have found no basis in the current scientific literature. This guide, therefore, pivots to a class of reagents that are well-established and extensively validated in the scientific community to ensure the provision of accurate and actionable information.

I. The Mechanism of Action: Understanding Aminium Salt-Mediated Coupling

Aminium salts, such as HATU, HBTU, and COMU, facilitate the formation of an amide bond through a two-step process: the activation of a carboxylic acid and the subsequent nucleophilic attack by an amine.[4][5]

Step 1: Activation of the Carboxylic Acid

The process begins with the deprotonation of the N-protected amino acid's carboxylic group by a tertiary amine, most commonly N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion then attacks the electrophilic carbon atom of the aminium salt.[4][6] This leads to the formation of a highly reactive OAt-active ester in the case of HATU.[5][7] The presence of the 1-hydroxy-7-azabenzotriazole (HOAt) moiety is a key feature of HATU, as it accelerates the coupling reaction and minimizes the risk of racemization.[7]

Step 2: Nucleophilic Attack and Amide Bond Formation

The newly formed active ester is then susceptible to nucleophilic attack by the free amino group of the second amino acid or peptide chain. The pyridine nitrogen in the HOAt leaving group is thought to provide anchimeric assistance, stabilizing the transition state and further accelerating the reaction.[5] This rapid and efficient coupling process is what makes HATU and similar reagents so effective, particularly for sterically hindered amino acids.[8][9]

HATU_Mechanism cluster_activation Activation cluster_coupling Coupling Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + DIPEA DIPEA DIPEA Active_Ester OAt-Active Ester Carboxylate->Active_Ester + HATU HATU HATU TMU Tetramethylurea Amine R'-NH₂ Peptide_Bond R-CO-NH-R' Active_Ester->Peptide_Bond + R'-NH₂

Figure 1: General mechanism of peptide bond formation mediated by HATU.

II. Comparative Analysis of Common Aminium Coupling Reagents

While HATU is a powerful and versatile reagent, other aminium salts offer similar benefits and may be more suitable for specific applications. The table below provides a comparative overview of HATU, HBTU, and COMU.

ReagentFull NameKey Features & Considerations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphateConsidered the gold standard for many applications due to its high reactivity and low racemization, attributed to the HOAt leaving group.[7][8][10] Particularly effective for hindered couplings.[9]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateA widely used and cost-effective alternative to HATU.[8][11] It forms an HOBt active ester, which is slightly less reactive than the OAt ester. Generally provides excellent results for routine peptide synthesis.[4]
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateA third-generation uronium salt based on OxymaPure® as the leaving group.[12][13] Offers comparable efficiency to HATU with the advantage of being non-explosive and having water-soluble byproducts, simplifying workup.[14][15]

III. Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the application of aminium salt-based coupling reagents in both solid-phase and solution-phase peptide synthesis.

A. Solid-Phase Peptide Synthesis (SPPS) using HATU

This protocol outlines a general procedure for a single coupling cycle on a resin support.

SPPS_Workflow Start Start with Resin-Bound Peptide Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Washing_1 Wash with DMF Fmoc_Deprotection->Washing_1 Amino_Acid_Activation Pre-activate Fmoc-AA (HATU, DIPEA in DMF) Washing_1->Amino_Acid_Activation Coupling Couple to Resin Amino_Acid_Activation->Coupling Washing_2 Wash with DMF Coupling->Washing_2 End Ready for Next Cycle or Cleavage Washing_2->End

Figure 2: General workflow for a single coupling cycle in SPPS.

Materials and Reagents:

  • Fmoc-protected amino acids

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Solid-phase synthesis resin (e.g., Rink Amide, Wang)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

Protocol:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-20 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation (Pre-activation): In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (2.9-4.5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and allow the mixture to stand for 1-2 minutes.[4][7][16]

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: After complete coupling, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[7]

  • Chain Elongation: Repeat steps 2-7 for each subsequent amino acid in the peptide sequence.

B. Solution-Phase Peptide Synthesis using HATU

This protocol provides a general method for coupling a carboxylic acid and an amine in solution.

Materials and Reagents:

  • N-protected amino acid or peptide fragment (with a free carboxylic acid)

  • C-protected amino acid or peptide fragment (with a free amine)

  • HATU

  • DIPEA or Triethylamine (TEA)

  • Anhydrous aprotic solvent (e.g., DMF, DCM, THF)

  • Standard workup reagents (e.g., ethyl acetate, 1N HCl, saturated NaHCO₃, brine)

Protocol:

  • Reactant Preparation: Dissolve the carboxylic acid component (1.0 equivalent) and HATU (1.0-1.5 equivalents) in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).[7]

  • Activation: Add DIPEA or TEA (2.0-5.0 equivalents) to the reaction mixture. Stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[7]

  • Coupling: Add the amine component (1.0-1.2 equivalents) to the reaction mixture. Continue stirring at room temperature for 1 to 18 hours. Monitor the reaction progress by TLC or LC-MS.[7]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.[7]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[7]

IV. Trustworthiness: Self-Validating Systems in Protocols

The protocols described above incorporate self-validating steps to ensure the integrity of the synthesis:

  • Kaiser Test in SPPS: This qualitative test for primary amines provides a real-time assessment of the coupling reaction's completeness. A positive test (blue beads) indicates incomplete coupling, prompting the researcher to either extend the reaction time or perform a second coupling.

  • Chromatographic Monitoring in Solution-Phase: Techniques like TLC and LC-MS allow for the direct observation of the consumption of starting materials and the formation of the desired product, ensuring that the reaction is proceeding as expected before initiating the work-up procedure.

  • Stoichiometry: The use of a slight excess of the activated amino acid and coupling reagent in SPPS helps to drive the reaction to completion on the solid support. In solution-phase, near-equimolar amounts are often used to facilitate purification.

V. Conclusion and Future Perspectives

The development of aminium salt-based coupling reagents has been a significant advancement in the field of peptide synthesis. Reagents like HATU, HBTU, and COMU provide researchers with powerful tools to construct complex peptides with high efficiency and fidelity. The choice of a specific reagent will depend on a variety of factors, including the complexity of the peptide sequence, the scale of the synthesis, and cost considerations.[1] As research in this area continues, we can anticipate the development of even more efficient, safer, and environmentally benign coupling reagents that will further expand the horizons of peptide and protein engineering.

VI. References

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]

  • Recent Development of Peptide Coupling Reagents in Organic Synthesis. ResearchGate. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • WO1990010009A1 - Phosphonium salts as peptide coupling reagents. Google Patents.

  • Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. [Link]

  • 3.7 Phosphonium Salts. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications. [Link]

  • HATU. Wikipedia. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. [Link]

  • Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. [Link]

  • Coupling Reagents. ResearchGate. [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • COMU: A third generation of uronium-type coupling reagents. ResearchGate. [Link]

Sources

Method

Application Note: Derivatization of the Alkene Group in 1-Oxa-8-azaspiro[4.5]dec-3-ene

This Application Note is designed for medicinal chemists and process scientists focusing on the structural diversification of the privileged spirocyclic scaffold 1-Oxa-8-azaspiro[4.5]dec-3-ene . [1] Executive Summary The...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process scientists focusing on the structural diversification of the privileged spirocyclic scaffold 1-Oxa-8-azaspiro[4.5]dec-3-ene .

[1]

Executive Summary

The 1-Oxa-8-azaspiro[4.5]dec-3-ene scaffold represents a high-value pharmacophore in modern drug discovery, notably in the development of M1 muscarinic agonists and Sigma-1 receptor ligands [1, 2]. Its spirocyclic nature offers increased


 character and defined 3D-vectorial orientation compared to flat aromatic systems, improving solubility and metabolic stability.

This guide details three critical protocols for derivatizing the C3-C4 alkene functionality:

  • Stereoselective Epoxidation: Accessing reactive intermediates for ring-opening.

  • Cis-Dihydroxylation: Enhancing polarity and aqueous solubility.

  • Cyclopropanation: Creating conformationally restricted bioisosteres.

Structural Analysis & Strategic Considerations

The scaffold consists of a 2,5-dihydrofuran ring spiro-fused to a piperidine ring. The C3=C4 double bond is the primary handle for diversification.

  • Reactivity Profile: The alkene is electron-rich but non-conjugated (isolated). It behaves similarly to 2,5-dihydrofuran.[1][2]

  • Chemo-selectivity Warning: The secondary amine at position 8 (piperidine nitrogen) is highly susceptible to oxidation (forming N-oxides) or alkylation. Mandatory Pre-requisite: The N8 position must be protected (e.g., tert-butyl carbamate, Boc) prior to any alkene functionalization.

  • Stereochemistry: The spiro-center (C5) dictates the stereochemical outcome of additions to the alkene. Reagents typically approach from the face anti to the bulky piperidine ring or are directed by hydroxyl groups if pre-installed.

Reaction Decision Tree

ReactionTree Start 1-Oxa-8-azaspiro[4.5]dec-3-ene (N-Boc Protected) Decision Target Property? Start->Decision Epox Reactive Electrophile (Epoxide) Decision->Epox Diversification Diol Solubility / Polarity (cis-Diol) Decision->Diol Lower LogP Cyclo Metabolic Stability (Cyclopropane) Decision->Cyclo Bioisostere Ring Opening\n(Amines/Thiols) Ring Opening (Amines/Thiols) Epox->Ring Opening\n(Amines/Thiols) Fragment Coupling Fragment Coupling Diol->Fragment Coupling Lead Optimization Lead Optimization Cyclo->Lead Optimization

Caption: Strategic decision tree for alkene functionalization based on medicinal chemistry objectives.

Experimental Protocols

Protocol A: Stereoselective Epoxidation

Objective: Synthesis of the spiro-epoxide intermediate. Mechanism: Concerted electrophilic oxygen transfer via m-CPBA. Critical Control: The reaction must be buffered to prevent acid-catalyzed rearrangement of the sensitive spiro-ether linkage.

ParameterSpecification
Reagent m-Chloroperbenzoic acid (m-CPBA), 77% max
Solvent Dichloromethane (DCM), Anhydrous
Buffer Sodium Bicarbonate (NaHCO₃)
Temperature 0 °C to Room Temperature (RT)
Time 4 - 12 Hours

Step-by-Step Methodology:

  • Preparation: Dissolve N-Boc-1-oxa-8-azaspiro[4.5]dec-3-ene (1.0 equiv) in DCM (0.1 M concentration).

  • Buffering: Add solid NaHCO₃ (2.5 equiv) to the stirring solution. Note: This neutralizes m-chlorobenzoic acid byproducts.

  • Addition: Cool the mixture to 0 °C. Add m-CPBA (1.2 equiv) portion-wise over 15 minutes.

  • Reaction: Allow to warm to RT and stir. Monitor by TLC (stain: KMnO₄ or Anisaldehyde). The alkene spot (

    
    ) should disappear; epoxide appears lower (
    
    
    
    ).
  • Workup: Quench with saturated aqueous Na₂S₂O₃ (to reduce excess peroxide) and saturated NaHCO₃ (1:1 v/v). Extract with DCM (3x).

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Validation:

  • 1H NMR: Disappearance of alkene protons at

    
     5.8-6.0 ppm. Appearance of epoxide methine protons at 
    
    
    
    3.5-3.8 ppm.
Protocol B: Upjohn Cis-Dihydroxylation

Objective: Synthesis of the cis-diol to improve aqueous solubility. Mechanism: Osmium(VIII)-catalyzed syn-dihydroxylation using NMO as the stoichiometric oxidant [3, 4].[3]

ParameterSpecification
Catalyst Potassium osmate(VI) dihydrate (

) (1-2 mol%)
Oxidant N-Methylmorpholine N-oxide (NMO) (1.2 equiv)
Solvent Acetone / Water (4:1 v/v)
Quench Sodium sulfite (

)

Step-by-Step Methodology:

  • Solution Prep: Dissolve the N-Boc-spiroalkene (1.0 equiv) in Acetone/Water.

  • Oxidant Addition: Add NMO (1.2 equiv) as a solid or 50% aqueous solution.

  • Catalysis: Add

    
     (0.02 equiv). The solution typically turns yellow/brown.
    
  • Reaction: Stir at RT for 12 hours.

  • Quench (Crucial): Add solid

    
     (5 equiv) and stir for 1 hour. This reduces toxic Os(VIII) to insoluble Os(IV) species (black precipitate).
    
  • Filtration: Filter through a pad of Celite to remove osmium residues.

  • Extraction: Concentrate acetone; extract the aqueous residue with EtOAc.

Validation:

  • MS (ESI): Mass shift of +34 Da (M + 2OH).

  • Stereochemistry: The cis-diol relationship is confirmed by the coupling constant of the methine protons in 1H NMR.

Protocol C: Simmons-Smith Cyclopropanation

Objective: Installation of a cyclopropane ring (alkene bioisostere).[4] Mechanism: Zinc-carbenoid insertion. Safety Note: Diethylzinc (


) is pyrophoric. Handle under inert atmosphere (Ar/N₂).
ParameterSpecification
Reagent Diethylzinc (

) (1.0 M in hexanes)
Carbene Source Diiodomethane (

)
Solvent Dichloromethane (DCM), Anhydrous
Temperature -10 °C to RT

Step-by-Step Methodology:

  • Carbenoid Formation: In a flame-dried flask under Argon, add DCM and

    
     (5.0 equiv). Cool to -10 °C.
    
  • Activation: Dropwise add

    
     (10.0 equiv) over 20 minutes. A white precipitate (
    
    
    
    ) may form. Stir for 30 mins to form the Furukawa reagent (
    
    
    ).
  • Substrate Addition: Add the N-Boc-spiroalkene (1.0 equiv) dissolved in minimal DCM dropwise.

  • Reaction: Allow to warm to RT and stir for 12-24 hours.

  • Quench: Carefully quench with saturated aqueous

    
     (exothermic!).
    
  • Workup: Extract with DCM. Wash organic layer with

    
     and brine.
    

Validation:

  • 1H NMR: Appearance of high-field cyclopropyl protons (

    
     0.2 - 1.0 ppm).
    

Analytical Reference Data

The following table summarizes the expected spectral shifts for the N-Boc-protected derivatives.

DerivativeKey 1H NMR Signals (ppm, CDCl₃)MS (ESI+) Pattern
Parent Alkene

5.85 (m, 1H), 6.02 (m, 1H)

Epoxide

3.65 (d, 1H), 3.82 (d, 1H)

+ 16
Cis-Diol

4.20 (m, 1H), 4.35 (m, 1H) (Broad OH singlets)

+ 34
Cyclopropane

0.45 (m, 1H), 0.85 (m, 1H), 1.10 (m, 2H)

+ 14

Workflow Visualization

Workflow cluster_rxn Divergent Functionalization Raw Raw Scaffold (NH Free) Protect Protection (Boc2O, TEA) Raw->Protect Step 1 Inter N-Boc Intermediate Protect->Inter Yield >95% Rxn1 Epoxidation (mCPBA) Inter->Rxn1 Rxn2 Dihydroxylation (OsO4/NMO) Inter->Rxn2 Rxn3 Cyclopropanation (Et2Zn/CH2I2) Inter->Rxn3 Product Functionalized Spirocycle Rxn1->Product Rxn2->Product Rxn3->Product

Caption: Operational workflow from raw scaffold to functionalized library members.

References

  • Vertex Pharmaceuticals. (2011). Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH).[5] Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds.[5] Bioorganic & Medicinal Chemistry Letters.

  • Zhang, J., et al. (2020).[6] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors.[6] Bioorganic & Medicinal Chemistry.

  • VanRheenen, V., Kelly, R. C., & Cha, D. Y. (1976).[7] An improved catalytic OsO4 oxidation of olefins to cis-1,2-glycols using tertiary amine oxides as the oxidant.[7] Tetrahedron Letters.

  • Master Organic Chemistry. (2011). OsO4 (Osmium Tetroxide) for Dihydroxylation of Alkenes.[3][7][8]

  • Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[9][4] Organic Reactions.[9][1][3][7][8][10][11][12]

Sources

Application

Preparation of chemical libraries using spiro[4.5]dec-3-ene scaffolds

Application Notes & Protocols Topic: Preparation of Chemical Libraries Using Spiro[4.5]dec-3-ene Scaffolds For: Researchers, Scientists, and Drug Development Professionals Abstract The spiro[4.5]decane framework is a qui...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Preparation of Chemical Libraries Using Spiro[4.5]dec-3-ene Scaffolds

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The spiro[4.5]decane framework is a quintessential "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and clinically relevant molecules.[1][2] Its rigid, three-dimensional architecture provides a unique vectoral display of substituents in chemical space, making it an attractive core for the development of novel therapeutics.[3][4] This guide provides a comprehensive overview and detailed protocols for the synthesis of a versatile spiro[4.5]dec-3-ene building block and its subsequent diversification to generate a chemical library suitable for high-throughput screening. We emphasize a Diversity-Oriented Synthesis (DOS) approach, enabling the exploration of significant structural and functional diversity from a common intermediate.[3][5] The methodologies described herein are designed to be robust and adaptable, providing researchers with the tools to create unique compound collections for drug discovery campaigns.

The Strategic Value of the Spiro[4.5]dec-3-ene Scaffold

Spirocyclic systems, characterized by a single atom shared between two rings, have garnered immense interest in drug discovery.[6] Unlike their flat, aromatic counterparts, spirocycles enforce a defined three-dimensional geometry. This conformational restriction can lead to enhanced binding affinity and selectivity for biological targets by minimizing the entropic penalty upon binding.[4][6] The spiro[4.5]decane skeleton, in particular, offers a desirable balance of rigidity and chemical tractability.

The spiro[4.5]dec-3-ene scaffold is a particularly strategic starting point for library synthesis due to its inherent chemical functionalities:

  • The Alkene: Serves as a versatile handle for a wide array of transformations, including epoxidation, dihydroxylation, hydrogenation, and metathesis reactions.

  • The Spirocyclic Core: Provides the fundamental 3D architecture.

  • Ancillary Functional Groups: The synthesis can be designed to incorporate additional functional groups, such as a ketone, which provides an orthogonal site for diversification.[7][8]

This guide will focus on a modern and efficient synthetic strategy to access a ketone-bearing spiro[4.5]dec-3-ene core, followed by protocols to exploit its reactive sites for library generation.

General Workflow for Library Synthesis

The overall strategy follows a logical progression from a simple, readily available starting material to a diverse library of drug-like molecules. The process involves two main phases: the synthesis of the core scaffold and its subsequent diversification.

G cluster_0 Phase 1: Scaffold Synthesis cluster_1 Phase 2: Library Diversification (DOS) A Cyclohexenone Precursor B Au(I)-Catalyzed Vinylogous Conia-Ene Reaction A->B 4-Alkyne Tether C Core Scaffold: Spiro[4.5]dec-3-en-8-one B->C Atom-Economical Cyclization D Alkene Functionalization (e.g., Epoxidation) C->D E Ketone Functionalization (e.g., Reductive Amination) C->E F Multi-component Reactions C->F G Diverse Chemical Library D->G E->G F->G

Caption: General workflow for spiro[4.5]dec-3-ene library synthesis.

Phase 1 Protocol: Synthesis of the Core Scaffold

We will detail an efficient gold-catalyzed reaction to construct the spiro[4.5]decane core. The Au(I)-catalyzed vinylogous Conia-ene reaction of 4-alkyne tethered cyclohex-2-enones is an excellent choice due to its mild reaction conditions, high atom economy, and tolerance of various functional groups.[9][10]

Protocol 1: Synthesis of Spiro[4.5]deca-1,6-dien-8-one

This protocol describes the cyclization of a readily prepared 4-(but-3-yn-1-yl)cyclohex-2-en-1-one to form the core spirocyclic scaffold.

Rationale for Method Selection: Gold(I) catalysts are exceptionally mild Lewis acids that are highly effective in activating alkynes for nucleophilic attack. This method avoids the harsh conditions or multi-step procedures required by some alternative annulation strategies, making it highly suitable for library synthesis precursors.[10]

Materials & Equipment Reagents
Oven-dried Schlenk flask4-(but-3-yn-1-yl)cyclohex-2-en-1-one (1.0 eq)
Magnetic stirrer and stir bar[JohnPhosAu(NCMe)]SbF₆ (0.05 eq)
Inert atmosphere (Argon or Nitrogen)Dichloromethane (DCM), anhydrous
Syringes and needlesSilica gel for chromatography
Rotary evaporatorSolvents for chromatography (Hexanes/Ethyl Acetate)
TLC plates and chamber

Step-by-Step Methodology:

  • Preparation: Add the starting material, 4-(but-3-yn-1-yl)cyclohex-2-en-1-one (e.g., 1.0 mmol, 150 mg), to a flame-dried Schlenk flask.

  • Inerting: Evacuate and backfill the flask with argon or nitrogen three times.

  • Dissolution: Add anhydrous DCM (e.g., 10 mL) via syringe to dissolve the substrate.

  • Catalyst Addition: To the stirred solution at room temperature, add the gold(I) catalyst, [JohnPhosAu(NCMe)]SbF₆ (0.05 mmol, 38 mg), in one portion.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture directly onto a small amount of silica gel using a rotary evaporator.

  • Purification: Purify the product by flash column chromatography on silica gel, eluting with a gradient of Hexanes and Ethyl Acetate (e.g., starting from 95:5 to 80:20).

  • Characterization: Combine the product-containing fractions and remove the solvent under reduced pressure to yield the spiro[4.5]deca-1,6-dien-8-one as a colorless oil. Confirm structure and purity using ¹H NMR, ¹³C NMR, and HRMS.

Self-Validation & Troubleshooting:

Expected Outcome Potential Issue Troubleshooting Step
>75% Yield of a colorless oil.Incomplete or slow reaction.Ensure the use of a high-purity, active catalyst and strictly anhydrous solvent. A slight warming to 35 °C can sometimes facilitate the reaction.
Clean NMR spectrum.Presence of starting material.Increase catalyst loading to 0.07 eq or extend reaction time. Ensure starting material is pure.
Single spot on TLC post-purification.Complex mixture of byproducts.Catalyst decomposition may be an issue. Ensure all glassware is scrupulously clean and dry.

Phase 2 Protocols: Library Diversification

With the spiro[4.5]dec-3-en-8-one core in hand, the next stage is to introduce molecular diversity. The alkene and ketone moieties serve as orthogonal reactive handles for parallel synthesis.

G cluster_A Pathway A: Ketone Chemistry cluster_B Pathway B: Alkene Chemistry Core Core Scaffold Spiro[4.5]dec-3-en-8-one A1 Reductive Amination Core->A1 R-NH₂, reductant A2 Grignard Addition Core->A2 R-MgBr B1 Epoxidation Core->B1 m-CPBA B2 Dihydroxylation Core->B2 OsO₄, NMO Lib_A Amine & Alcohol Library A1->Lib_A A2->Lib_A A3 Wittig Reaction Lib_B Epoxide & Diol Library B1->Lib_B B2->Lib_B B3 Hydrogenation

Caption: Diversification pathways from the spiro[4.5]dec-3-en-8-one core.

Protocol 2A: Diversification via Reductive Amination

This protocol introduces a diverse set of amine functionalities, which are crucial for modulating physicochemical properties like solubility and for forming interactions with biological targets.

Rationale: One-pot reductive amination is a highly reliable and broadly applicable method for converting ketones into amines. Using a mild reducing agent like sodium triacetoxyborohydride prevents unwanted reduction of the alkene moiety.

  • Procedure:

    • In a 96-well plate or parallel synthesis array, add the core scaffold (1.0 eq) dissolved in dichloroethane (DCE) to each well.

    • Add a library of diverse primary or secondary amines (1.2 eq) to each respective well.

    • Add acetic acid (2.0 eq) to each well to catalyze imine formation.

    • Allow the mixture to stir for 1 hour at room temperature.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to each well.

    • Stir the reactions overnight at room temperature.

    • Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the products using an automated liquid handler with a suitable solvent (e.g., ethyl acetate).

    • The crude products can be purified by preparative HPLC/MS for biological screening.

Protocol 2B: Diversification via Epoxidation and Nucleophilic Ring-Opening

This two-step sequence first functionalizes the alkene and then uses the resulting epoxide as an electrophile to introduce further diversity, often with stereochemical control.

Rationale: Epoxidation with meta-chloroperoxybenzoic acid (m-CPBA) is a classic and robust method. The resulting epoxide is a versatile intermediate that can be opened by a wide range of nucleophiles (e.g., azides, thiols, amines), rapidly increasing molecular complexity.

  • Step 1: Epoxidation

    • Dissolve the core scaffold (1.0 eq) in a flask with DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add m-CPBA (1.1 eq) portion-wise, monitoring the reaction by TLC.

    • Upon completion, quench with aqueous sodium thiosulfate, wash with sodium bicarbonate solution, and extract the product. Purify by chromatography to yield the spiro-epoxide.

  • Step 2: Parallel Ring-Opening

    • Aliquot the spiro-epoxide into an array of reaction vials.

    • To each vial, add a different nucleophile (e.g., sodium azide, thiophenol with a base, or a primary amine) in a suitable solvent (e.g., DMF or THF).

    • Heat the reactions as necessary (e.g., 60-80 °C) and monitor for completion.

    • Perform an aqueous workup and purify the resulting amino alcohols, thio-alcohols, etc., by preparative HPLC/MS.

Data Summary of a Hypothetical Library

To illustrate the power of this approach, the table below summarizes a small, hypothetical subset of a library derived from the spiro[4.5]dec-3-en-8-one core scaffold.

Compound ID Diversification Protocol Reagent(s) Used Final MW Calculated LogP
SPLIB-001Reductive AminationBenzylamine241.363.15
SPLIB-002Reductive AminationMorpholine235.341.98
SPLIB-003Grignard AdditionPhenylmagnesium bromide228.323.45
SPLIB-004Epoxidation + Ring OpeningSodium Azide207.251.80
SPLIB-005Epoxidation + Ring OpeningThiophenol274.403.62

Conclusion

The spiro[4.5]dec-3-ene scaffold is a superb starting point for the construction of diverse chemical libraries for drug discovery. Its synthesis via modern catalytic methods is efficient and scalable. The presence of orthogonal reactive handles allows for the application of robust, high-throughput diversification chemistries. The protocols outlined in this guide provide a reliable framework for researchers to generate novel, three-dimensional molecules with significant potential for identifying new biological activities and therapeutic leads.

References

  • Guaragna, A., Palumbo, G., & Solla, F. (2002). Mild Stereoselective Synthesis of Fully Protected 1,6-Dioxaspiro[4.5]dec-3-ene Derivatives of Sugars. European Journal of Organic Chemistry, 2002(3). Available at: [Link]

  • Liu, F., Ruan, Z., Duan, X., & She, X. (2018). Synthesis of densely functionalized spiro[4.5]deca-1,6-diene-8-ones via vinylogous Conia ene reaction. ResearchGate. Available at: [Link]

  • Kamal, A., et al. (2013). Synthesis of privileged scaffolds by using diversity-oriented synthesis. PubMed. Available at: [Link]

  • Tan, D.S. (n.d.). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. Available at: [Link]

  • Okolo, E. A., et al. (2020). Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. Angewandte Chemie International Edition. Available at: [Link]

  • Wang, W., et al. (2022). Construction of Spiro[4.5]decanes via Annulations of Azadienes with Nazarov Reagent and DFT Studies. Asian Journal of Organic Chemistry. Available at: [Link]

  • She, X. (2018). Synthesis of Spiro[4.5]ecanes by Au(I)‐Catalyzed Vinylogous Conia Ene Reaction. ResearchGate. Available at: [Link]

  • Chen, J., et al. (2022). Rh(i)-catalyzed dimerization of ene-vinylidenecyclopropanes for the construction of spiro[3][11]decanes and mechanistic studies. Chemical Science. Available at: [Link]

  • Wulff, J.-E. (2020). Stereoselective Synthesis of 1,6,9-Tri-oxaspiro[4.5]decanes From d -Glucose: Novel Structural Motifs of Spiroacetal Natural Products. ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. MDPI. Available at: [Link]

  • Wender, P. A., White, A. W., & McDonald, F. E. (1991). 9,9-DIMETHYLSPIRO[4.5]DECAN-7-ONE. Organic Syntheses. Available at: [Link]

  • Xie, Z., et al. (2010). FeCl3-Promoted One-Step Synthesis of Spiro[4.5]decane Derivatives. Synlett. Available at: [Link]

  • G. E. M. V. (2020). Selected Applications of Spirocycles in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Lei, T. (2019). Previous Syntheses of Functionalized spiro[4.5]trienones via Oxidative Radical‐Mediated Spirocyclization of N‐Arylpropiolamides. ResearchGate. Available at: [Link]

  • Zhou, J., et al. (2015). Diversity-oriented synthesis of spiro-oxindole-based 2,5-dihydropyrroles via three-component cycloadditions and evaluation on their cytotoxicity. RSC Advances. Available at: [Link]

  • Lyu, C., et al. (2022). Spiro Derivatives in the Discovery of New Pesticides: A Research Review. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Holt-Martyn, J. P., et al. (2019). Studies on spiro[4.5]decanone prolyl hydroxylase domain inhibitors. MedChemComm. Available at: [Link]

  • West, T. H., et al. (2018). Dearomatizing Spiroannulation Reagents: Direct Access to Spirocycles from Indoles and Dihalides. Organic Letters. Available at: [Link]

  • Viromii. (n.d.). New family of spiro-heterocyclic compounds for pharmaceutical applications and its synthesis method. Viromii. Available at: [Link]

  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-Oxa-8-azaspiro[4.5]dec-3-ene Hydrochloride

Ticket ID: PUR-SPIRO-003 Subject: Purification & Handling Protocols for Spirocyclic Amine Salts Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Triage & Diagnostics Start Here:...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-SPIRO-003 Subject: Purification & Handling Protocols for Spirocyclic Amine Salts Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Triage & Diagnostics

Start Here: Before initiating any purification, identify the specific failure mode of your material. The spirocyclic alkene core (dihydrofuran fused to piperidine) presents unique stability challenges compared to saturated spiro-systems.

Symptom Checker
ObservationDiagnosisImmediate Action
Dark Brown/Black Solid Ruthenium (Ru) contamination from Ring-Closing Metathesis (RCM).[1]STOP. Do not recrystallize yet. Proceed to Protocol A (Metal Scavenging) .
Pink/Red Discoloration Oxidation of phenolic impurities or trace metal-ligand complexes.Proceed to Protocol A (Activated Carbon variant).
Sticky Gum / "Oiling Out" Supersaturation failure or presence of residual high-boiling solvents (DMF/DMSO).Proceed to Protocol B (Recrystallization) with Anti-Solvent Dosing.
Broad NMR Peaks / Wet Solid Hygroscopic water absorption or acid-catalyzed hydrolysis of the enol/allyl ether.CRITICAL ALERT. Verify integrity of the 3-ene double bond. Dry under high vacuum (<2 mbar) at ambient temp.

Core Purification Workflows

Protocol A: Metal Scavenging (Pre-Crystallization)

Use this if your material is derived from RCM (Grubbs/Hoveyda-Grubbs catalysts) and appears dark.

The Science: Ruthenium residues bind tightly to amine nitrogens. Standard recrystallization often co-precipitates Ru salts, failing to improve color or purity. You must sequester the metal before the final salt crystallization.

Reagents:

  • Silica-supported Thiol (e.g., SiliaMetS® Thiol) OR Activated Charcoal (Norit® SX Ultra).

  • Solvent: Methanol or THF (Must be degassed).

Step-by-Step:

  • Dissolution: Dissolve the free base or crude salt in Methanol (10 mL/g).

  • Scavenger Addition:

    • For Silica-Thiol: Add 0.5 equivalents (w/w relative to Ru load) or 10% w/w relative to substrate.

    • For Charcoal: Add 5-10% w/w activated carbon.

  • Digestion: Stir gently at 40°C for 2-4 hours under Nitrogen.

    • Note: Do not exceed 50°C. The 3-ene (dihydrofuran) moiety is thermally stable but can be sensitive to oxidation.

  • Filtration: Filter through a 0.45 µm PTFE pad or Celite®.

    • Result: Filtrate should be significantly lighter (pale yellow/colorless).

Protocol B: Anti-Solvent Recrystallization (The Gold Standard)

Use this for removing organic impurities and hardening "oils" into solids.

The Science: 1-Oxa-8-azaspiro[4.5]dec-3-ene HCl is highly soluble in polar protic solvents (MeOH, EtOH) but insoluble in ethers. The "3-ene" functionality makes the ring system susceptible to acid-catalyzed hydration if water is present. Anhydrous conditions are mandatory.

System: Solvent (Ethanol or Isopropanol) / Anti-Solvent (Diethyl Ether or MTBE).

Step-by-Step:

  • Dissolution: Place crude solid in a flask. Add minimal hot Isopropanol (IPA) (approx. 60°C) until dissolved.

    • Target Concentration: ~100-150 mg/mL.

  • Cooling Phase 1: Allow the solution to cool to Room Temperature (RT) slowly.

  • Seeding (Critical): If no crystals form, add a "seed" crystal. If unavailable, scratch the glass wall with a spatula.

  • Anti-Solvent Addition:

    • Add Diethyl Ether (anhydrous) dropwise with vigorous stirring.

    • Stop point: When a persistent cloudiness (turbidity) is observed.

  • Crystallization: Cool to 0-4°C (fridge) for 12 hours.

  • Isolation: Filter rapidly under Nitrogen blanket (material is hygroscopic). Wash with cold Ether.

Visual Troubleshooting Logic

The following diagram illustrates the decision logic for purifying spirocyclic amine salts, specifically addressing the "Oiling Out" phenomenon common to this scaffold.

PurificationLogic Start Crude 1-Oxa-8-azaspiro[4.5]dec-3-ene HCl CheckColor Check Color Start->CheckColor Dark Dark/Black? (Ru) CheckColor->Dark Yes CheckState Check Physical State CheckColor->CheckState No (Pale/White) Scavenge Protocol A: Silica-Thiol Scavenging Dark->Scavenge Scavenge->CheckState Oil Oiling Out / Gum? CheckState->Oil Yes Recryst Protocol B: IPA / Et2O Recrystallization CheckState->Recryst Solid Seed Add Seed Crystal + Slow Cool Oil->Seed High Purity but Amorphous Swing Protocol C: Acid-Base Extraction Oil->Swing High Impurity Load Seed->Recryst Swing->Recryst

Caption: Decision matrix for selecting the correct purification pathway based on visual inspection of the crude spiro-amine salt.

Frequently Asked Questions (FAQs)

Q1: My product is turning into a sticky oil instead of crystals. Why? A: This is "oiling out," common with spiro-salts. It occurs when the separation temperature is above the melting point of the solvated crystal.

  • Fix: Re-dissolve in the primary solvent (IPA). Add the anti-solvent (Ether) slower. If it oils out again, reheat the mixture until the oil dissolves (creating a supersaturated solution) and let it cool very slowly without stirring.

Q2: Can I use water/methanol for recrystallization? A: Avoid water if possible. While the salt is water-soluble, the 3-ene (dihydrofuran) moiety is an enol ether/allyl ether variant. In the presence of strong acid (HCl) and heat, water can attack the double bond, leading to ring-opening or hydration products (hemiacetals). Use anhydrous alcohols.

Q3: How do I remove residual Ruthenium if I don't have thiol-silica? A: Use the "Water-Soluble Ligand" method.

  • Dissolve crude reaction mixture (before salt formation) in EtOAc.

  • Wash with an aqueous solution of N-Acetyl Cysteine or THMP (Tris(hydroxymethyl)phosphine).

  • The Ru coordinates to the ligand and partitions into the water phase.

  • Dry the organic layer and then form the HCl salt.

Q4: The NMR shows the correct structure, but the melting point is broad. A: This indicates either (1) Solvent inclusions (solvates are common with spiro-rings) or (2) A mixture of diastereomers if the spiro-center stereochemistry wasn't controlled. Dry the sample at 40°C under high vacuum for 24 hours to rule out solvates.

References & Authority

  • Ruthenium Removal Strategies:

    • Garber, S. B., et al. "Efficient and Recyclable Monomeric and Dendritic Ru-Based Metathesis Catalysts." Journal of the American Chemical Society, 2000.

    • Note: Establishes the baseline for Ru-scavenging in heterocyclic synthesis.

  • Spirocyclic Amine Synthesis & Handling:

    • Jia, H., et al. "Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors."[2] Bioorganic & Medicinal Chemistry, 2020.[2]

    • Note: Provides specific characterization data and handling context for the 1-oxa-8-azaspiro[4.5]decane scaffold.

  • Purification of Amine Salts:

    • Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013.

    • Note: The definitive handbook for solvent selection (IPA/Et2O) for hydrochloride salts.

  • Muscarinic Agonist Stability (3-ene context):

    • Suzuki, T., et al. "Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists."[3] Chemical & Pharmaceutical Bulletin, 1999.

    • Note: Highlights the structural integrity and biological relevance of the specific 3-ene derivative.

Sources

Optimization

Technical Support Center: Solubility &amp; Handling of Spirocyclic Amines

Case ID: SP-SOLV-001 Status: Active Topic: Troubleshooting solubility, aggregation, and purification issues in spirocyclic amine scaffolds. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SP-SOLV-001 Status: Active Topic: Troubleshooting solubility, aggregation, and purification issues in spirocyclic amine scaffolds. Assigned Specialist: Senior Application Scientist, Process Chemistry Division.

Introduction: The "Spiro Paradox"

You are likely accessing this guide because your spirocyclic amine (e.g., spiro[3.3]heptane, spiro[3.5]nonane derivatives) is behaving anomalously compared to traditional piperidine or morpholine analogs.

While spiro scaffolds are engineered to increase fraction sp3 (


) and improve clinical solubility/metabolic stability, they often present a processing paradox :
  • High Lattice Energy: Their rigid, compact 3D shape allows efficient crystal packing, often resulting in "brick dust" insolubility in non-polar organic solvents.[1]

  • The "Phantom" Precipitate: Their exposed, nucleophilic nitrogen centers greedily absorb atmospheric

    
    , forming insoluble carbamate salts that mimic degradation or crashing out.[1]
    

This guide provides field-proven protocols to resolve these specific failure modes.

Module 1: The "Phantom Precipitate" (Carbamate Formation)

Symptom: You isolated a free-base spiro amine as a clear oil or solution. Upon standing in air or during rotary evaporation, a white solid precipitates.[1] NMR shows broadened peaks or "missing" protons.

Diagnosis: This is likely not your compound crashing out due to poor solubility, but a chemical transformation into a carbamic acid salt .[1] Spiro amines (especially 4- and 5-membered rings) are potent nucleophiles that react with atmospheric


 within minutes.
The Mechanism


The resulting carbamate salt is highly polar and insoluble in the organic media (DCM, Et2O) used to handle the free base.
Troubleshooting Protocol: The Nitrogen Purge & Base Wash
StepActionTechnical Rationale
1 Immediate Acidification Dissolve the suspension in dilute HCl or TFA. This decarboxylates the carbamate (

) and returns the amine to its stable cationic form.
2 Biphasic Workup Wash the acidic aqueous layer with ether (removes non-basic impurities). Basify to pH >12 with NaOH.
3 The "Closed Loop" Extraction Extract into DCM under an inert atmosphere (Argon/Nitrogen balloon). Do not expose to air.
4 Drying Use solid

or

as the drying agent. Avoid

if the amine is sensitive, as Lewis acidic sites can trap rigid amines.
5 Storage Store strictly under inert gas at -20°C.
Visualizing the Diagnosis Flow

CarbamateTroubleshooting Start Issue: White Solid in Organic Solvent Check1 Is the solvent Halogenated or Ether? Start->Check1 Test1 Add 1M NaOH (aq) Check1->Test1 Yes Result1 Solid Dissolves Immediately? Test1->Result1 Diagnosis Diagnosis: Carbamate Salt (CO2 Adduct) Result1->Diagnosis Yes (Reversible) AltDiagnosis Diagnosis: Lattice Energy Aggregation Result1->AltDiagnosis No (Remains Solid) Action1 Protocol: Acidify -> Degas -> Basify Diagnosis->Action1 Action2 Protocol: Switch to Polar Aprotic Co-solvent AltDiagnosis->Action2

Figure 1: Decision tree for distinguishing between true insolubility and carbamate salt formation.

Module 2: Solvent Engineering for Rigid Scaffolds

Symptom: The compound is stable but refuses to dissolve in standard extraction solvents (DCM, EtOAc), yet is too lipophilic for water.[1]

Scientific Context: Spirocycles often possess high melting points due to efficient crystal packing. The energy required to break the lattice (enthalpy of fusion) exceeds the solvation energy provided by standard solvents.

Recommended Solvent Systems
Solvent ClassUtility for Spiro AminesRecommended Mixture
Chlorinated High. Good general solvation, but often insufficient for highly rigid bis-spiro systems.[1]DCM + 5-10% MeOH . The methanol disrupts H-bond networks.
Ethers Low. Rigid amines often have low solubility in

or TBME.
Avoid for dissolution; use as an anti-solvent to crash out salts.
Polar Aprotic Medium. DMSO/DMF dissolve them but are hard to remove.Use Acetonitrile (MeCN) . It often solvates rigid amines better than alcohols due to dipole interactions.
"The Magic Mix" Critical. For stubborn cases.CHCl3 : IPA (3:1) . Isopropanol (IPA) is a better cosolvent than MeOH for lipophilic spiro amines.
Protocol: The "Step-Down" Solubilization

If your compound is stuck in the flask:

  • Add DCM (minimal volume).

  • Add HFIP (Hexafluoroisopropanol) dropwise. HFIP is a potent H-bond donor that breaks amine aggregates.

  • Once dissolved, dilute with the main solvent and evaporate the HFIP (it boils at 58°C).

Module 3: Purification (The Anti-Streak Protocol)

Symptom: Broad tailing on silica gel (TLC/Column), causing yield loss and poor separation.[1] Cause: Rigid spiro amines have accessible lone pairs that bind irreversibly to acidic silanols (


) on the stationary phase.
Method A: The "Ammonia-Doped" Eluent (Standard)
  • Base: 7N

    
     in Methanol.
    
  • Eluent: DCM : [7N

    
     in MeOH].
    
  • Gradient: 0% to 10% of the ammonia solution.

  • Note: Do not just add aqueous ammonium hydroxide to DCM; it will phase separate.

Method B: The "Triethylamine Deactivation" (High Performance)

For difficult separations where ammonia is insufficient.

  • Pre-wash: Flush the silica column with 3 CV (Column Volumes) of Hexane:Et3N (95:5) . This caps the active silanols.

  • Run: Perform the column using standard Hexane/EtOAc or DCM/MeOH gradients. The amine will now elute as a sharp band.

Method C: Amine-Functionalized Silica

If budget allows, use KP-NH (Amine-functionalized silica) cartridges.

  • Benefit: No basic modifiers needed in the solvent.

  • Solvent: Hexane/EtOAc works perfectly for even highly polar spiro amines.

Purification Workflow Diagram

PurificationFlow Sample Crude Spiro Amine TLC TLC Check (DCM/MeOH) Sample->TLC Streak Streaking/Tailing? TLC->Streak Method1 Use KP-NH Silica (Hex/EtOAc) Streak->Method1 High Budget/Critical Method2 DCM + NH3/MeOH Streak->Method2 Standard Method3 Pre-treat Silica with 5% Et3N Streak->Method3 Severe Tailing

Figure 2: Selection logic for chromatographic purification of basic spiro scaffolds.

Frequently Asked Questions (FAQ)

Q: My spiro amine is an oil, but the literature says it should be a solid. Is it impure? A: Not necessarily. Spiro amines are notorious for "supercooling." They may remain as oils for weeks.

  • Fix: Dissolve in minimal

    
    , add a seed crystal (if available) or scratch the glass, and cool to -78°C. Alternatively, convert to the HCl salt to obtain a solid for characterization.[1]
    

Q: Why is the HCl salt hygroscopic and turning into a gum? A: The high charge density of small rigid spiro-ammonium cations attracts water.

  • Fix: Switch to a less hygroscopic counter-ion. Fumarate or Tartrate salts often crystallize better than HCl for spiro systems due to better lattice matching.

Q: Can I use DMSO to dissolve my sample for biological assay? A: Yes, but be aware that spiro amines can precipitate upon dilution into aqueous buffer ("Crash-out").

  • Fix: Ensure the final DMSO concentration is <1%, but if precipitation occurs, try formulating as the Mesylate salt or using a cyclodextrin carrier.[1]

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: Spiro[3.3]heptane as a Saturated Benzene Bioisostere.[2][3]

    • Source: Enamine / ChemRxiv.
    • URL:[Link][2][4]

  • Carbamate Formation Mechanism

    • Title: Mechanistic Insights into Carbamate Formation from CO2 and Amines.[5][6][7][8]

    • Source: ResearchG
    • URL:[Link]

  • Purification of Amines

    • Title: Purifying amines on silica (Troubleshooting Guide).
    • Source: Org Prep Daily.
    • URL:[Link]

  • Amine-Functionalized Silica

    • Title: Is there an easy way to purify organic amines?
    • Source: Biotage Technical Blog.
    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Cyclization Failures in Spiro[4.5]dec-3-ene Formation

Welcome to the Technical Support Center for the synthesis of spiro[4.5]dec-3-ene and its derivatives. The spiro[4.5]decane framework is a critical structural motif in numerous natural products and pharmacologically activ...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of spiro[4.5]dec-3-ene and its derivatives. The spiro[4.5]decane framework is a critical structural motif in numerous natural products and pharmacologically active molecules.[1] Its efficient synthesis is a significant focus in organic chemistry, yet the construction of this spirocyclic system can present unique challenges.[2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common hurdles encountered during the formation of spiro[4.5]dec-3-ene.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing not just solutions but also the underlying chemical principles to empower your synthetic strategy.

Issue 1: Low or No Yield of the Desired Spiro[4.5]dec-3-ene Product

Question: My cyclization reaction to form spiro[4.5]dec-3-ene is resulting in a very low yield or complete failure. What are the likely causes and how can I systematically troubleshoot this?

Answer: Low yields in spirocyclization are a common and frustrating problem, often stemming from several factors including suboptimal reaction conditions, catalyst deactivation, or competing side reactions.[3][4] A methodical approach is crucial for diagnosing the root cause.

Troubleshooting Workflow: Low Yield

LowYield_Troubleshooting start Low Spirocycle Yield check_sm Analysis of Crude Reaction Mixture: Starting Material (SM) Consumed? start->check_sm sm_present Significant SM Remains check_sm->sm_present No sm_gone SM Consumed check_sm->sm_gone Yes incomplete_conversion Incomplete Conversion sm_present->incomplete_conversion side_products Multiple Side Products Observed sm_gone->side_products catalyst_issue Potential Catalyst Deactivation incomplete_conversion->catalyst_issue conditions_issue Suboptimal Reaction Conditions incomplete_conversion->conditions_issue fresh_catalyst Use Fresh/Purified Catalyst & Anhydrous/Degassed Solvents catalyst_issue->fresh_catalyst Yes increase_params Increase Temperature, Time, or Catalyst Loading conditions_issue->increase_params Yes product_degradation Product Degradation side_products->product_degradation No optimize_conditions Screen Solvents, Temperature, Concentration & Additives side_products->optimize_conditions Yes modify_workup Use Milder Workup Conditions (e.g., buffered solutions) product_degradation->modify_workup Yes end Improved Yield increase_params->end fresh_catalyst->end optimize_conditions->end purification_issue Consider Alternative Purification (e.g., recrystallization, distillation) modify_workup->purification_issue purification_issue->end

Caption: Systematic process for diagnosing low-yield issues.

Detailed Troubleshooting Steps:
  • Verify Starting Materials and Reagents:

    • Purity: Ensure the purity of your precursor. Impurities can sometimes inhibit catalysts or lead to unexpected side reactions.[3] Recrystallize or chromatograph the starting material if necessary.

    • Reagent Integrity: For reactions sensitive to air or moisture, it is critical to use anhydrous solvents and flame-dried glassware.[3] If using a catalyst, ensure it has not been deactivated by improper storage.[5]

  • Optimize Reaction Conditions:

    • Temperature and Time: If starting material remains, consider incrementally increasing the reaction temperature or extending the reaction time.[3] Monitor the reaction by TLC or LC-MS to track the consumption of starting material and the formation of the product.

    • Concentration: Intramolecular reactions are often favored at high dilution to minimize intermolecular side reactions. Conversely, some reactions may require a higher concentration to proceed at a reasonable rate. A concentration screen can be highly informative.

  • Address Catalyst Issues (for catalyzed reactions):

    • Catalyst Deactivation: Many transition metal catalysts, such as those used in Heck or enyne cyclizations, are sensitive to air, moisture, and impurities.[5] Using fresh, high-purity catalysts and properly degassed solvents is paramount.

    • Ligand and Additive Effects: In palladium-catalyzed reactions, the choice of ligand can dramatically influence the outcome.[6] For Lewis acid-catalyzed processes, the nature of the Lewis acid and any additives can be critical.[7] Screening different ligands or Lewis acids may be necessary.

Issue 2: Formation of Undesired Side Products

Question: My reaction is producing a mixture of products, including isomers or products from competing reaction pathways. How can I improve the selectivity for the desired spiro[4.5]dec-3-ene?

Answer: The formation of multiple products indicates that alternative, energetically accessible reaction pathways are competing with your desired cyclization. Improving selectivity requires fine-tuning the reaction conditions to favor the desired pathway.[5]

Common Competing Pathways and Solutions:
Competing ReactionCausalityRecommended Solution
Intermolecular Reactions High concentration favors reactions between two precursor molecules over the intramolecular cyclization.Perform the reaction under high-dilution conditions. Slow addition of the substrate to the reaction mixture can also maintain a low effective concentration.[5]
Formation of Fused Bicyclic Systems In reactions like the Nazarov cyclization or certain metal-catalyzed processes, the cyclization can occur at an alternative position on the aromatic or cyclic precursor, leading to fused rather than spirocyclic products.[8]Modify the substrate to block the undesired reactive site or change the catalyst/Lewis acid to alter the regioselectivity of the cyclization.[8]
β-Hydride Elimination (in Heck Reactions) For intramolecular Heck reactions, β-hydride elimination from the alkyl-palladium intermediate can lead to various isomeric products.[6]The choice of ligand and additives (like silver salts) can influence the reaction pathway (neutral vs. cationic) and thus alter the regioselectivity of the β-hydride elimination.[6]
Aldol Condensation Products If the precursor contains multiple enolizable positions, intramolecular aldol condensation can lead to different ring sizes.[9][10]Carefully select the base and reaction temperature to favor the formation of the desired enolate. Steric hindrance can also be used to direct the enolization.
Visualizing Reaction Pathways: Spiro vs. Fused Cyclization

Reaction_Pathways sub Precursor spiro Spiro[4.5]dec-3-ene Product sub->spiro ipso-Cyclization (Desired Pathway) fused Fused Bicyclic Product sub->fused ortho-Cyclization (Side Reaction)

Caption: Competing ipso- and ortho-cyclization pathways.

Issue 3: Poor Diastereoselectivity

Question: My spirocyclization produces a mixture of diastereomers. How can I improve the stereochemical outcome?

Answer: Achieving high diastereoselectivity is a common challenge in spirocycle synthesis, as the reaction often creates a quaternary stereocenter.[4][11] The stereochemical outcome is influenced by the transition state energies leading to the different diastereomers.

Strategies to Enhance Diastereoselectivity:
  • Temperature Control: Lowering the reaction temperature often increases diastereoselectivity by favoring the pathway with the lowest activation energy.[4]

  • Chiral Auxiliaries and Catalysts: The use of chiral ligands in metal-catalyzed reactions or chiral auxiliaries on the substrate can create a chiral environment that favors the formation of one diastereomer over the other.[12]

  • Substrate Control: The inherent stereochemistry of the starting material can direct the cyclization. Introducing sterically demanding groups can block one face of the molecule, forcing the reaction to proceed from the less hindered face.[4][11]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the conformation of the transition state and thus the diastereoselectivity. Screening different solvents is often a worthwhile endeavor.

Key Experimental Protocols

Below are representative protocols for common methods used to synthesize spiro[4.5]decane systems. These should be adapted based on the specific substrate and desired product.

Protocol 1: Intramolecular Aldol Condensation

This method is a classic approach for forming the six-membered ring of the spiro[4.5]decane system.[1][9]

Materials:

  • Dicarbonyl precursor (e.g., a 2-(3-oxobutyl)cyclopentanone derivative)

  • Base (e.g., sodium ethoxide, potassium tert-butoxide)

  • Anhydrous solvent (e.g., ethanol, THF)

  • Standard laboratory glassware for inert atmosphere reactions

Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dicarbonyl precursor (1.0 equiv) and anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

  • Slowly add a solution of the base (e.g., 1.1 equiv of sodium ethoxide in ethanol).

  • Stir the reaction and monitor its progress by TLC until the starting material is consumed.

  • Some reactions may require heating to reflux to promote dehydration to the α,β-unsaturated ketone.[1]

  • Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Palladium-Catalyzed Intramolecular Heck Reaction

The intramolecular Heck reaction is a powerful tool for forming C-C bonds and can be used to construct the spiro[4.5]decane skeleton, often with high diastereoselectivity.[11]

Materials:

  • Aryl or vinyl halide/triflate precursor with a tethered alkene

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., PPh₃, (R)-BINAP for asymmetric reactions)

  • Base (e.g., Et₃N, K₂CO₃)

  • Anhydrous, degassed solvent (e.g., acetonitrile, toluene, THF)

Methodology:

  • To an oven-dried reaction vessel under an inert atmosphere, add the palladium precursor (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (e.g., 1.5-2.0 equiv).

  • Add the anhydrous, degassed solvent, followed by the substrate (1.0 equiv).

  • Heat the reaction mixture to the optimized temperature (e.g., 80-110 °C).

  • Monitor the reaction by TLC or LC-MS until completion.

  • Cool the reaction mixture to room temperature and filter through a pad of celite, rinsing with an organic solvent.[5]

  • Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to afford the spirocyclic product.

References

  • Benchchem. (n.d.). Comparative Analysis of Synthetic Routes to Spiro[4.5]dec-9-en-7-one.
  • Guaragna, A., Palumbo, G., & Solla, F. (2002). Mild Stereoselective Synthesis of Fully Protected 1,6-Dioxaspiro[4.5]dec-3-ene Derivatives of Sugars. European Journal of Organic Chemistry, 2002(3).
  • Chen, Z., & Zhang, F. (2018). Highly Chemoselective Construction of Spiro[13][14]decane-Embedded Polycyclic Scaffolds by a Palladium/Norbornene-Catalyzed C–H Activation/Arene Dearomatization Reaction. Organic Letters. Retrieved from

  • ResearchGate. (n.d.). Proposed radical mechanism for synthesis of spiro[4.5]deca‐6,9‐dien‐8‐ones.
  • Kumar, R., et al. (2020). Ag-Catalyzed Oxidative ipso-Cyclization via Decarboxylative Acylation/Alkylation: Access to 3-Acyl/Alkyl-spiro[4.5]trienones. Organic Letters.
  • Li, Z., et al. (2024). Radical Three-Component Nitro Spiro-Cyclization of Unsaturated Sulfonamides/Amides to Access NO2-Featured 4-Azaspiro[4.5]decanes. Organic Letters.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of Spirocyclic Compounds.
  • RSC Publishing. (2018). Recent advances in spirocyclization of indole derivatives.
  • Vitol, E. A., & Njardarson, J. T. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Medicinal Chemistry Letters.
  • Overman, L. E., et al. (n.d.). Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction. PMC.
  • Hua, J., et al. (2020). Electrochemical Synthesis of Spiro[4.5]trienones through Radical-Initiated Dearomative Spirocyclization. ChemSusChem.
  • Benchchem. (n.d.). Technical Support Center: Spirocyclization Reactions.
  • ResearchGate. (n.d.). Electrochemical Synthesis of Spiro[4.5]trienones through Radical‐Initiated Dearomative Spirocyclization | Request PDF.
  • ResearchGate. (n.d.). Strategy design toward the spirocyclo[4.5]decane skeleton.
  • Baldwin, S. W., & Fredericks, J. E. (1982). Spiro[4.5]decanes by photoannelation. Total synthesis of (-)-acorenone. Tetrahedron Letters.
  • MDPI. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins.
  • AIR Unimi. (2022). Stereoselective domino reactions in the synthesis of spiro compounds.
  • PMC. (n.d.). Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis.
  • (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
  • Dounay, A. B., & Overman, L. E. (2003). The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis. Chemical Reviews.
  • PMC. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals.
  • Beilstein Journals. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • PMC. (n.d.). Spirocyclization enhances the Diels–Alder reactivities of geminally substituted cyclopentadienes and 4H-pyrazoles.
  • (2024). Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization.
  • Vadola, P. (n.d.). New Methods for the Synthesis of Spirocycles via Lewis Acid Catalyzed Dearomative Arene Alkyne Coupling. The American Chemical Society Petroleum Research Fund.
  • Jin, D.-P., et al. (2023). A Gold(I)‐Catalyzed Cyclization/Semipinacol Rearrangement Cascade of 1,6‐Enynes to Access Spiro[4.5]decanes and 7‐Azaspiro[4.5]decanes. Advanced Synthesis & Catalysis.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for Spiro[4.5]dec-9-en-7-one Functionalization.
  • PMC. (n.d.). Synthesis of Spiroindenyl-2-Oxindoles through Palladium-Catalyzed Spirocyclization of 2-Bromoarylamides and Vinyl Bromides.
  • Organic Chemistry Tutor. (n.d.). Intramolecular Aldol Condensation.
  • ResearchGate. (n.d.). Spiro Ligands for Asymmetric Catalysis: Reactivity and Catalysis | Request PDF.
  • Chemistry Steps. (2020). Intramolecular Aldol Reactions.
  • ResearchGate. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • PMC. (2024). Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation.
  • ACS Publications. (n.d.). Synthesis of the spiro[4.5]decane system. Approach to the acorane sesquiterpene.
  • ResearchGate. (n.d.). Short Total Synthesis of the Spiro[4.5]decane Sesquiterpene (-)-Gleenol.
  • PMC. (n.d.). Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion.
  • Australian Red Cross Lifeblood. (n.d.). Management of suspected reactions.
  • RSC Publishing. (n.d.). A mechanistic study of Lewis acid-catalyzed covalent organic framework formation.
  • MDPI. (n.d.). A Lewis Acid-Promoted Michael Addition and Ring-Expansion Cascade for the Construction of Nitrogen-Containing Medium-Sized Rings.
  • AWS. (n.d.). Synthesis of Spiro[4.5]trienones by Intramolecular ipso-Halocyclization of 4-(p-Methoxyaryl)-1-alkynes.
  • (n.d.). Transfusion reaction - investigation and management from the Haematologist's perspective.

Sources

Optimization

Minimizing side reactions when using 1-Oxa-8-azaspiro[4.5]dec-3-ene HCl

The following technical guide addresses the specific challenges of working with 1-Oxa-8-azaspiro[4.5]dec-3-ene Hydrochloride . This scaffold features a 2,5-dihydrofuran ring spiro-fused to a piperidine.[1] While the pipe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the specific challenges of working with 1-Oxa-8-azaspiro[4.5]dec-3-ene Hydrochloride . This scaffold features a 2,5-dihydrofuran ring spiro-fused to a piperidine.[1] While the piperidine amine (position 8) is the primary handle for functionalization, the dihydrofuran moiety (positions 1–5) introduces latent instability—specifically susceptibility to acid-catalyzed ring opening and base-catalyzed isomerization.[1]

Senior Application Scientist Desk

Part 1: Executive Technical Brief

Compound Identity: 1-Oxa-8-azaspiro[4.5]dec-3-ene HCl Core Vulnerability: The 3,4-double bond (in the 5-membered ring) is a "masked" enol ether. While a 2,5-dihydrofuran is kinetically stable, it is thermodynamically prone to isomerization to the 2,3-dihydrofuran (a cyclic vinyl ether), which rapidly hydrolyzes in aqueous media to form an open-chain aldehyde/ketone.[1]

The "Golden Rules" of Stability
  • Avoid Strong Aqueous Acids: Prolonged exposure leads to hydration of the double bond or ring opening.

  • Control pH during Free-Basing: Do not use harsh hydroxides (NaOH/KOH) if possible; mild inorganic bases (K₂CO₃, NaHCO₃) are safer to prevent base-catalyzed isomerization.

  • Exclude Oxidants: The electron-rich allylic ether system is sensitive to MCPBA, ozone, and radical initiators.[1]

Part 2: Troubleshooting Guide & FAQs

Section A: Reaction Monitoring & Side Products

Q1: I observe a byproduct with the same mass (M+) as my product but a different retention time. What is it? Diagnosis: This is likely the 2,3-dihydrofuran isomer (enol ether).[1]

  • Cause: Base-catalyzed isomerization.[2] If you used a strong base (e.g., NaH, excess Et₃N at high heat) or a transition metal catalyst (Rh, Ru) without stabilizing ligands, the double bond can migrate from the 3,4-position (beta to oxygen) to the 2,3-position (alpha to oxygen).[1]

  • Risk: This isomer is highly unstable and will degrade upon silica gel chromatography or aqueous workup.

  • Solution: Switch to non-nucleophilic, bulky bases (e.g., DIPEA) and keep reaction temperatures below 60°C.[1]

Q2: My reaction mixture turned yellow/brown, and NMR shows an aldehyde signal (~9.5–10 ppm). What happened? Diagnosis: Ring Opening (Hydrolysis).

  • Mechanism: The dihydrofuran ring opened. This usually follows isomerization to the enol ether, which then hydrolyzes to a

    
    -hydroxy ketone or aldehyde derivative.[1]
    
  • Trigger: Acidic workup (e.g., 1M HCl wash) or using the HCl salt in a reaction without fully neutralizing the local acidic microenvironment.[1]

  • Corrective Action: Avoid acidic washes. Quench reactions with saturated NH₄Cl or phosphate buffer (pH 7). Use the free base form for sensitive couplings (see Protocol A).

Q3: I am trying to couple the amine, but the yield is low despite full consumption of the starting material. Diagnosis: N-Alkylation vs. Elimination.

  • Context: If using alkyl halides.

  • Issue: The secondary amine at position 8 is sterically unencumbered, but the spiro-scaffold adds lipophilicity. If using strong bases to scavenge HCl, you may trigger the isomerization mentioned in Q1.[1]

  • Solution: Use Reductive Amination (Protocol B) or Amide Coupling (Protocol C) instead of direct alkylation where possible.[1] These conditions are generally milder.

Part 3: Experimental Protocols

Protocol A: Safe Free-Basing (Preparation for Coupling)

Objective: Convert the HCl salt to the free amine without triggering ring degradation.

  • Suspend: Suspend 1.0 eq of 1-Oxa-8-azaspiro[4.5]dec-3-ene HCl in 2-MeTHF (preferred over DCM for environmental and solubility reasons).

  • Neutralize: Add 2.0 eq of finely powdered K₂CO₃ (anhydrous).

    • Why? Carbonate is mild enough to deprotonate the amine (pKa ~10-11) but poor at deprotonating the allylic protons (pKa >25), preventing isomerization.[1]

  • Agitate: Stir vigorously at Room Temperature (20–25°C) for 2–4 hours. Do not heat.

  • Filter: Filter off the inorganic salts through a pad of Celite.

  • Use: Use the filtrate directly in the next step. Do not concentrate to dryness if possible, as the free amine may be unstable in neat form due to intermolecular reactions.[1]

Protocol B: Reductive Amination (Recommended)

Minimizes side reactions compared to direct alkylation.[1]

  • Mix: Combine Free Base solution (from Protocol A) with 1.0–1.1 eq of Aldehyde/Ketone.

  • Acid Catalyst: Add 0.1 eq of Acetic Acid .

    • Note: Do not use strong Lewis acids (TiCl₄) which might coordinate the ether oxygen.

  • Reductant: Add 1.5 eq of STAB (Sodium Triacetoxyborohydride) .

    • Why? STAB is milder than NaCNBH₃ and does not require low pH, protecting the dihydrofuran ring.[1]

  • Time: Stir at RT for 4–16 h.

  • Quench: 10% NaHCO₃ (aq). Extract immediately.

Protocol C: Amide Coupling (Peptide Conditions)

Standard HATU/EDC conditions are generally safe, provided the workup is neutral.[1]

  • Dissolve: Carboxylic Acid (1.1 eq) + HATU (1.1 eq) + DIPEA (2.5 eq) in DMF.

  • Activate: Stir for 5 mins.

  • Add: 1-Oxa-8-azaspiro[4.5]dec-3-ene HCl (1.0 eq).

    • Note: You can use the HCl salt directly here because the excess DIPEA will neutralize it in situ.

  • Workup: Dilute with EtOAc. Wash with Water and Brine .

    • Critical:Do NOT wash with 1N HCl to remove excess amine/DIPEA. Instead, use a slightly acidic buffer (Citrate, pH 4–5) if absolutely necessary, but rapid water washes are safer.[1]

Part 4: Mechanistic Visualization

The following diagram illustrates the "Danger Zones" for this molecule. The green path represents the desired reactivity (N-functionalization). The red paths represent the side reactions (Isomerization and Hydrolysis) that must be avoided.

G Start 1-Oxa-8-azaspiro[4.5]dec-3-ene HCl (Stable Salt) FreeBase Free Amine (3,4-ene) (Reactive Species) Start->FreeBase Mild Base (K2CO3) No Heat RingOpen Ring-Opened Aldehyde (Degradation) Start->RingOpen Strong Acidic Workup Isomer Isomerized Enol Ether (2,3-ene) FreeBase->Isomer Strong Base / Heat Transition Metals Product N-Functionalized Product (Target) FreeBase->Product Coupling (HATU/STAB) Neutral pH Isomer->RingOpen Aqueous Acid Silica Gel

Caption: Stability map of 1-Oxa-8-azaspiro[4.5]dec-3-ene showing the critical isomerization pathway (Red) vs. safe functionalization (Green).[1]

Part 5: Data Summary Tables

Table 1: Solvent & Reagent Compatibility Matrix[1]
Reagent ClassRecommendedAVOID Reason for Avoidance
Bases K₂CO₃, Cs₂CO₃, DIPEA, TEANaOH, KOH, NaH, t-BuOKStrong bases trigger double bond migration (isomerization).[1]
Acids AcOH, Formic Acid (dilute)HCl (aq), H₂SO₄, TFAStrong acids catalyze ring opening/hydration.[1]
Reductants STAB, NaBH₄ (in EtOH)H₂/Pd-C, LiAlH₄ (reflux)H₂/Pd will reduce the alkene.[1] Strong hydrides may open the ring at high temp.
Oxidants None (Air stable)mCPBA, Ozone, KMnO₄The electron-rich alkene is highly susceptible to epoxidation/cleavage.[1]
Table 2: Physical Properties & Storage[1]
PropertyValue/Condition
Storage State Solid HCl salt (Hygroscopic)
Temperature -20°C (Long term), 4°C (Active use)
Atmosphere Store under Argon/Nitrogen (prevent moisture uptake)
Solution Stability Unstable in acidic D₂O or CDCl₃ (trace acid).[1][3] Use neutralized solvent for NMR.

References

  • Spirocyclic Scaffold Synthesis & Reactivity

    • Carreira, E. M., et al.[1] "Synthesis of Spirocyclic Ethers and Amines." Chemical Reviews, 2014.[1] (General reference for spiro-ether stability).

    • Relevant Context: Dihydrofuran ring systems are standard intermediates in spirocycle synthesis but require careful handling to prevent aromatiz
    • Source: [1]

  • Dihydrofuran Isomerization Mechanisms

    • Reissig, H. U., et al.[1] "Cyclizations to Dihydrofurans: Mechanisms and Stability." Topics in Current Chemistry.

    • Explains the thermodynamic drive from 2,5-dihydrofuran to 2,3-dihydrofuran (enol ether) and subsequent hydrolysis.[1]

    • Source: [1]

  • Reductive Amination Best Practices

    • Abdel-Magid, A. F., et al.[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.[1]

    • Establishes STAB as the reagent of choice for acid-sensitive substr
    • Source: [1]

Sources

Troubleshooting

Stability of 1-Oxa-8-azaspiro[4.5]dec-3-ene under acidic reaction conditions

Technical Support Center: 1-Oxa-8-azaspiro[4.5]dec-3-ene Scaffold A Guide to Navigating Acidic Reaction Conditions for Researchers and Drug Development Professionals Welcome to the technical support guide for the 1-oxa-8...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-Oxa-8-azaspiro[4.5]dec-3-ene Scaffold

A Guide to Navigating Acidic Reaction Conditions for Researchers and Drug Development Professionals

Welcome to the technical support guide for the 1-oxa-8-azaspiro[4.5]dec-3-ene scaffold. This document provides in-depth answers to frequently asked questions and troubleshooting advice for researchers encountering stability challenges with this heterocyclic system, particularly under acidic conditions. Our goal is to equip you with the mechanistic understanding and practical protocols necessary to ensure the integrity of your experiments and the success of your synthetic campaigns.

Section 1: Fundamental Stability & Mechanistic Insights (FAQs)

This section addresses the core chemical principles governing the stability of the 1-oxa-8-azaspiro[4.5]dec-3-ene system.

Q1: What are the primary points of instability for 1-Oxa-8-azaspiro[4.5]dec-3-ene under acidic conditions?

A1: The 1-oxa-8-azaspiro[4.5]dec-3-ene scaffold possesses two primary structural features that are susceptible to acid-catalyzed degradation:

  • The Enol Ether System: The C3-C4 double bond within the tetrahydrofuran ring is part of an enol ether moiety (a C=C-O group). Enol ethers are notoriously sensitive to acid and readily undergo hydrolysis to form a ketone and an alcohol. This is often the most significant pathway for decomposition.

  • The Spirocyclic Aminal Ether Linkage: The spirocenter (C5) is an aminal ether (or N,O-acetal). Such linkages, like spiroketals, are prone to acid-catalyzed ring-opening.[1][2] While typically more stable than simple acetals, the presence of ring strain and the electronic nature of the rest of the molecule can facilitate this process.

Furthermore, the tertiary amine at the N8 position is basic and will be protonated in acidic media. This protonation, while not a degradation step itself, increases the overall water solubility of the compound and can electronically influence the rate of subsequent acid-catalyzed ring-opening reactions.[3]

Q2: What is the most probable mechanism for the degradation of this scaffold in the presence of acid and a nucleophile like water?

A2: The degradation is expected to proceed via a multi-step, acid-catalyzed hydrolysis pathway. The most likely sequence involves the hydrolysis of the enol ether, which is generally faster than the cleavage of the spirocyclic core.

The proposed mechanism is as follows:

  • Protonation: The reaction initiates with the protonation of the enol ether oxygen atom. This is a rapid and reversible step.

  • Nucleophilic Attack: A water molecule attacks the more electrophilic carbon of the protonated double bond (C4), leading to a hemiacetal intermediate.

  • Tautomerization & Ring Opening: The hemiacetal is in equilibrium with its ring-opened hydroxy ketone form. This step breaks the C-O bond of the tetrahydrofuran ring, destroying the spirocyclic system and yielding a piperidine derivative with a keto-alcohol side chain.

This pathway is generally favored over the direct cleavage of the spiroaminal ether due to the higher reactivity of the enol ether moiety.

Caption: Proposed mechanism for acid-catalyzed hydrolysis.

Section 2: Troubleshooting Common Experimental Issues

This section provides practical advice for specific problems you may encounter during your experiments.

Q3: My reaction yield is significantly lower than expected when using a strong Brønsted acid (e.g., HCl, H₂SO₄). What is the likely cause?

A3: The use of strong, non-coordinating acids in protic solvents is the most common reason for low yields. These conditions aggressively promote the hydrolysis of the enol ether and potential cleavage of the spirocycle, as detailed in Q2. Complete degradation of the starting material is possible, especially at elevated temperatures or over extended reaction times.[3]

Troubleshooting Steps:

  • Switch to a Milder Acid: Consider using a weaker acid catalyst such as pyridinium p-toluenesulfonate (PPTS), Amberlyst-15 resin, or catalytic amounts of camphorsulfonic acid (CSA).[4] These provide sufficient acidity to catalyze many reactions without causing rapid decomposition.

  • Use Aprotic Solvents: If your reaction allows, switch from protic solvents (like methanol or water) to aprotic solvents (like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile). This minimizes the presence of nucleophilic water that drives hydrolysis.

  • Lower the Reaction Temperature: Perform the reaction at 0 °C or even lower temperatures to reduce the rate of decomposition.

  • Monitor Closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction closely and stop it as soon as the starting material is consumed, before significant product degradation occurs.

Q4: I am observing multiple new, more polar spots on my TLC plate after acidic treatment. What are these byproducts?

A4: These new, more polar species are almost certainly degradation products. The primary byproduct is the ring-opened amino-keto-alcohol resulting from enol ether hydrolysis. Its increased polarity comes from the newly formed hydroxyl and ketone groups.

Other potential byproducts could arise from:

  • Further degradation or side reactions of the initial ring-opened product.

  • Cleavage of the spiro-N,O-acetal linkage, leading to a different set of degradation products.

  • If using acids with potentially reactive counter-ions (e.g., HBr, HI), you may form halohydrin-type products.[2][5]

Analytical Confirmation: To confirm the identity of these byproducts, you should isolate them (if possible) or analyze the crude reaction mixture by LC-MS and High-Resolution Mass Spectrometry (HRMS) to obtain molecular formulas. 1H and 13C NMR would show the disappearance of the enol ether protons and the appearance of signals corresponding to a ketone and new aliphatic protons.

Table 1: Predicted Stability Across pH Conditions
pH RangeConditionExpected StabilityPrimary Degradation Pathway
1-3 Strongly AcidicVery Low. Rapid decomposition expected.Enol Ether Hydrolysis
4-6 Mildly AcidicLow to Moderate. Degradation is likely, rate is temperature-dependent.Enol Ether Hydrolysis
7 NeutralHigh. Generally stable.None expected.
8-14 BasicHigh. Stable to basic hydrolysis.None expected.

Section 3: Protocols and Methodologies

Follow these validated protocols to assess stability and handle the compound correctly.

Protocol 1: Standardized Assessment of Acid Stability

This protocol allows for a systematic evaluation of the compound's stability under various acidic conditions.

Materials:

  • 1-Oxa-8-azaspiro[4.5]dec-3-ene derivative (10 mg)

  • Solvent of choice (e.g., THF/H₂O 9:1)

  • Acid solutions (e.g., 1 M HCl, 0.1 M HCl, saturated aqueous citric acid)

  • Internal standard (e.g., dodecane, undecane)

  • Quenching solution (saturated aqueous NaHCO₃)

  • Extraction solvent (e.g., ethyl acetate)

  • Analytical tools: TLC plates, LC-MS system

Procedure:

  • Stock Solution: Prepare a stock solution of the spiro-compound and an internal standard in the chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Reaction Setup: In separate vials, place an aliquot of the stock solution. At time t=0, add a defined volume of the acid solution to initiate the reaction.

  • Time Points: Maintain the vials at a constant temperature (e.g., 25 °C). At specific time points (e.g., 5 min, 15 min, 1 hr, 4 hr, 24 hr), take an aliquot from each reaction vial.

  • Quenching: Immediately quench the reaction by adding the aliquot to a vial containing an excess of cold saturated NaHCO₃ solution.

  • Extraction & Analysis: Extract the quenched sample with ethyl acetate, dry the organic layer, and analyze by LC-MS.

  • Data Interpretation: Quantify the disappearance of the starting material relative to the internal standard over time to determine the rate of degradation under each condition.

G prep Prepare Stock Solution (Compound + Internal Std) setup Aliquot into Vials Add Acid (t=0) prep->setup incubate Incubate at Constant Temp setup->incubate sample Sample at Time Points (5m, 15m, 1h, 4h...) incubate->sample quench Quench with NaHCO₃ sample->quench analyze Extract & Analyze by LC-MS quench->analyze interpret Plot [Cmpd] vs. Time Determine Rate analyze->interpret

Caption: Workflow for assessing acid stability.

Protocol 2: Recommended Work-up Procedure for Acidic Reactions

To minimize degradation during product isolation, a rapid and mild basic quench is essential.

  • Cool the Reaction: Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

  • Quench: Slowly and carefully add the reaction mixture to a separate flask containing a stirred, cold solution of saturated aqueous sodium bicarbonate (NaHCO₃) or a 5% aqueous potassium carbonate (K₂CO₃) solution. Ensure the final pH is > 7.

  • Extract: Promptly extract the product from the aqueous layer using an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Dry and Concentrate: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at low temperature.

  • Purify: If purification by silica gel chromatography is needed, consider adding a small amount of triethylamine (~0.5-1%) to the eluent to prevent on-column degradation.

References

  • Deslongchamps, P., et al. (1983). The acid-catalyzed oxido-reduction of spiroketals. Evidence for stereoelectronic control in hydride transfer to cyclic oxenium ions. Canadian Journal of Chemistry. Available at: [Link]

  • Ishida, J., et al. (1993). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • LaCour, T. G., Tong, Z., & Fuchs, P. L. (1999). Consequences of Acid Catalysis in Concurrent Ring Opening and Halogenation of Spiroketals. Organic Letters. Available at: [Link]

  • Xu, J., et al. (2023). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available at: [Link]

  • Markó, I. E., et al. (2025). eSpiro: a sustainable electrosynthetic route to spiroketals. Green Chemistry. Available at: [Link]

  • Tsukamoto, S., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed. Available at: [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]

  • Ballini, R., & Fiorini, D. (2008). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Molecules. Available at: [Link]

  • Keyzers, R. A., et al. (2022). Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]

  • Wikipedia. (n.d.). Protecting group. Available at: [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Nagorny, P., & Zimmerman, P. M. (2016). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society. Available at: [Link]

  • Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Available at: [Link]

  • Ghavial, K., & Dudley, G. B. (2011). Acid-catalyzed ring-opening reactions of a cyclopropanated 3-aza-2-oxabicyclo[2.2.1]hept-5-ene with alcohols. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition. Available at: [Link]

  • Ardrey, R. E. (1976). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA. Available at: [Link]

  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Strategies for Removing Residual Solvents from Spiro Hydrochloride Salts

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of removing residual organic solvents from spiro hydroch...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of removing residual organic solvents from spiro hydrochloride active pharmaceutical ingredients (APIs). The unique three-dimensional structure of spiro compounds, combined with the physicochemical properties of their hydrochloride salt forms, can present significant challenges in meeting the stringent purity requirements set by regulatory bodies.

This document provides in-depth, field-proven insights in a direct question-and-answer format, addressing specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in scientific principles.

Troubleshooting Guide

This section addresses specific problems encountered during the solvent removal process. Each entry details the issue, probable causes, and recommended solutions based on established scientific principles.

Problem: My spiro-HCl salt still shows high levels of residual solvents (e.g., Ethanol, Isopropanol, Toluene) after standard vacuum oven drying.

Probable Causes:

  • Inefficient Drying Parameters: The combination of temperature, vacuum level, and time may be insufficient to remove the specific solvent from your material.

  • Solvent Entrapment: The rigid, complex crystal lattice of the spiro hydrochloride salt may physically trap solvent molecules, preventing their removal even under deep vacuum.[1] This is a common issue with crystalline solids where solvents become part of the crystal structure.

  • High-Boiling Point Solvents: Solvents with high boiling points require more aggressive conditions (higher temperature or deeper vacuum) to be removed effectively.

  • Sample Thickness and Particle Size: A thick bed of powder or large crystals can impede solvent evaporation from the bulk of the material.

Recommended Solutions:

  • Optimize Drying Conditions:

    • Increase Temperature: Cautiously increase the oven temperature, ensuring it remains well below the compound's decomposition or melting point to prevent degradation.

    • Improve Vacuum: Ensure your vacuum system is pulling an adequate vacuum (typically <1 mmHg). Check for leaks in the system. A lower pressure reduces the solvent's boiling point, accelerating evaporation at lower temperatures.[2]

    • Extend Drying Time: Increase the drying duration and monitor the solvent levels periodically (e.g., every 12-24 hours) using Gas Chromatography (GC) until the desired level is reached.

  • Implement a Nitrogen Sweep/Purge:

    • Introduce a slow, controlled bleed of dry nitrogen gas into the vacuum oven.[3] This technique, known as a nitrogen sweep or purging, facilitates the removal of solvent vapors from the immediate vicinity of the solid, shifting the equilibrium towards further evaporation.[4][5] It is particularly effective at breaking the static vapor pressure boundary layer above the product bed.

  • Consider the "Vacuum Hydration" Technique for Stubborn Cases:

    • For solvents deeply entrapped within the crystal lattice, a displacement strategy may be necessary. A patented method involves drying the substance in the presence of water vapor.[6][7] The water molecules, being smaller and more polar, can displace the trapped organic solvent molecules within the crystal structure. The material is then dried under a standard vacuum to remove the water. This is a powerful technique for stubborn cases involving specific crystal forms.[1]

  • Modify Physical Properties:

    • If possible, reduce the particle size of your material before the final drying step to increase the surface area and reduce the distance solvent molecules must travel to escape.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for addressing high residual solvent levels.

TroubleshootingWorkflow start High Residual Solvents Detected by GC check_stability Is the API thermally stable? start->check_stability optimize_drying Optimize Drying: - Increase Temperature (cautiously) - Deepen Vacuum (<1 mmHg) - Extend Time check_stability->optimize_drying Yes low_temp_options Use Low-Temperature Methods check_stability->low_temp_options No re_analyze1 Re-analyze by GC optimize_drying->re_analyze1 check_success Solvent Levels Acceptable? re_analyze1->check_success vacuum_drying Vacuum Drying at Lower Temp (Prolonged Duration) low_temp_options->vacuum_drying lyophilization Consider Lyophilization (If solvent is suitable) low_temp_options->lyophilization vacuum_drying->re_analyze1 lyophilization->re_analyze1 implement_purge Implement Nitrogen Sweep/Purge During Vacuum Drying check_success->implement_purge No end_ok Process Complete check_success->end_ok Yes re_analyze2 Re-analyze by GC implement_purge->re_analyze2 check_success2 Solvent Levels Still High? re_analyze2->check_success2 vacuum_hydration Lattice Entrapment Likely. Use Advanced Technique: 'Vacuum Hydration' to displace solvent check_success2->vacuum_hydration Yes check_success2->end_ok No end_fail Consult Process Chemistry Team vacuum_hydration->end_fail

Caption: A decision tree for troubleshooting high residual solvents.

Problem: My API shows signs of degradation (color change, impurity formation) after drying.

Probable Cause:

  • Thermal Stress: The drying temperature is too high for your specific spiro hydrochloride salt. Many complex APIs are heat-sensitive, and prolonged exposure to elevated temperatures, even below the melting point, can cause degradation.[8]

Recommended Solutions:

  • Lower the Temperature and Deepen the Vacuum: The core principle of vacuum drying is to lower the solvent's boiling point by reducing pressure.[9] This allows for efficient evaporation at significantly lower temperatures, preserving the integrity of heat-sensitive compounds.[2] Try reducing the temperature by 10-20 °C and compensating by pulling a stronger vacuum and/or extending the drying time.

  • Utilize Lyophilization (Freeze-Drying): If your compound is dissolved in a suitable solvent system (like water with a benign co-solvent), lyophilization is an exceptionally gentle alternative.[10] This process involves freezing the material and then removing the solvent by sublimation under a deep vacuum. The absence of high temperatures makes it ideal for thermally sensitive APIs.[11][12]

Frequently Asked Questions (FAQs)

Q1: What are the ICH Q3C guidelines and why are they critical?

The International Council for Harmonisation (ICH) Q3C guideline provides recommendations for acceptable amounts of residual solvents in pharmaceuticals to ensure patient safety.[13] Solvents are not completely removed by practical manufacturing techniques and remain as organic volatile impurities (OVIs).[14] The guidelines classify solvents into three classes based on their toxicity risk.[15]

  • Class 1: Solvents to be avoided. These are known or strongly suspected human carcinogens and environmental hazards.[16] Their use should be restricted unless strongly justified in a risk-benefit assessment.[13]

  • Class 2: Solvents to be limited. These are non-genotoxic animal carcinogens or are suspected of other significant but reversible toxicities.[16] Their levels are restricted by setting a Permitted Daily Exposure (PDE).[15]

  • Class 3: Solvents with low toxic potential. These are considered less toxic and have higher PDE values (≥50 mg/day).[15] They should be used where practical.[16]

Adherence to these guidelines is a mandatory part of regulatory compliance in drug manufacturing.[17]

Table 1: Summary of ICH Q3C Residual Solvent Classes (Examples)

ClassRisk AssessmentExample SolventsPDE (mg/day)Concentration Limit (ppm)
Class 1 Solvents to be avoidedBenzene, Carbon tetrachloride0.0022
1,2-Dichloroethane0.0055
Class 2 Solvents to be limitedAcetonitrile, Toluene4.1, 8.9410, 890
Methanol, Dichloromethane30.0, 6.03000, 600
Class 3 Solvents with low toxic potentialAcetone, Ethanol50.05000
Isopropyl acetate, Heptane50.05000

Note: This table provides select examples. For a complete and current list, refer to the latest ICH Q3C(R8) guideline.[13][18]

Q2: Why can spiro hydrochloride salts be particularly difficult for solvent removal?

The challenges arise from a combination of their structural and chemical properties:

  • Complex 3D Structure: Spirocycles are conformationally rigid. During crystallization, solvent molecules can become incorporated into the growing crystal lattice. Once trapped, these solvent molecules are difficult to remove without disrupting the crystal structure itself.

  • Influence of the Hydrochloride Salt: The presence of the hydrochloride salt affects the crystal packing, polarity, and potential for hydrogen bonding. This can create specific "pockets" where certain solvents, particularly polar ones like alcohols, are held tenaciously. The choice of solvent during crystallization can significantly impact the crystal habit (shape), which in turn affects drying behavior.[19][20]

  • Hygroscopicity: Some hydrochloride salts are hygroscopic, meaning they readily absorb moisture from the atmosphere. This can complicate the removal of organic solvents, as water may compete for sites within the crystal lattice.

Q3: How do I choose the best drying method for my compound?

The optimal method depends on the API's properties, the solvent to be removed, and the desired final form of the material.

  • Vacuum Tray Drying: The most common and versatile method. It is ideal for thermally stable to moderately sensitive compounds and works for a wide range of solvents.[9] It offers good control over temperature and pressure.

  • Nitrogen Purging/Sweeping: Not a standalone method, but an enhancement to vacuum drying. It is best used when dealing with stubborn solvents or to accelerate the drying process by actively removing solvent vapors.[3]

  • Lyophilization (Freeze-Drying): The preferred method for highly heat-sensitive APIs, such as biologics or complex natural products.[10] It is also used to produce an amorphous solid, which can enhance the solubility and bioavailability of poorly soluble drugs.[12] However, it is only suitable for solvents that can be frozen and sublimated effectively (e.g., water, tert-butanol).[21]

Method Selection Diagram

This diagram helps guide the selection of an appropriate drying technique.

MethodSelection start Start: API with Residual Solvent q1 Is the API highly thermally sensitive? start->q1 q2 Is the solvent suitable for sublimation (e.g., water, t-BuOH)? q1->q2 Yes vacuum_drying Recommended Method: Vacuum Tray Drying q1->vacuum_drying No q3 Is the goal to produce an amorphous solid? q2->q3 No lyophilization Recommended Method: Lyophilization (Freeze-Drying) q2->lyophilization Yes q3->lyophilization Yes q3->vacuum_drying No q4 Is the solvent removal stubborn or slow? q4->vacuum_drying No, standard process is sufficient enhanced_drying Enhance with: Nitrogen Sweep/Purge q4->enhanced_drying Yes vacuum_drying->q4

Caption: A flowchart for selecting the appropriate solvent removal method.

Q4: How do I verify that the residual solvents have been removed to acceptable levels?

The standard and regulatory-accepted method for identifying and quantifying residual solvents in pharmaceutical products is Gas Chromatography (GC) , typically with a Flame Ionization Detector (FID).[14][22] Due to the volatility of the target analytes, a Headspace (HS) sampling technique is most commonly employed (HS-GC-FID).[23]

In this technique, the API sample is placed in a sealed vial and heated, allowing the volatile residual solvents to partition into the gas phase (the "headspace") above the sample. A portion of this gas is then automatically injected into the GC system for analysis. This method is highly sensitive, specific, and avoids contaminating the GC system with the non-volatile API.[24]

Experimental Protocol: Vacuum Tray Drying with Optional Nitrogen Sweep

This protocol provides a general procedure for removing Class 2 or 3 solvents from a spiro hydrochloride salt.

Objective: To reduce residual solvent levels in a spiro-HCl salt to below the ICH Q3C limit.

Materials & Equipment:

  • Spiro hydrochloride salt containing residual solvent.

  • Calibrated Vacuum Tray Dryer.

  • Vacuum pump capable of reaching <1 mmHg.

  • Source of dry nitrogen gas with a precision flow controller.

  • Stainless steel or glass drying trays.

  • Spatula.

  • Headspace GC-FID system for analysis.

Procedure:

  • Initial Analysis: Submit a representative sample of the wet cake for residual solvent analysis via HS-GC to establish a baseline.

  • Sample Loading: Spread the spiro-HCl salt evenly onto the drying trays. The powder bed should be thin (e.g., 1-2 cm) to maximize surface area and prevent the formation of a crust that could trap solvent. Record the initial weight.

  • Oven Setup: Place the loaded trays onto the shelves of the vacuum oven. Close the door securely, ensuring the gasket provides a tight seal.

  • Initiate Vacuum: Start the vacuum pump and slowly open the vacuum valve to the oven. Avoid evacuating too quickly, which can cause the fine powder to be aspirated into the vacuum line. Allow the pressure to drop to the target level (e.g., <1 mmHg).

  • Apply Heat: Once the target vacuum is reached, begin heating the shelves to the desired temperature (e.g., 40-60 °C). The temperature should be chosen based on the API's thermal stability data and the solvent's boiling point under vacuum.

  • Drying Phase: Maintain the set temperature and vacuum for a predetermined period (e.g., 24 hours).

  • (Optional) Nitrogen Sweep: If a nitrogen sweep is required, connect the nitrogen line to the oven's gas inlet. Using the flow controller, introduce a very slow stream of nitrogen (e.g., 0.1-0.5 L/min). The vacuum pump will continue to run, removing both the nitrogen and the desorbed solvent vapors. The oven pressure may rise slightly but should remain under vacuum.

  • In-Process Monitoring: After the initial drying period, carefully break the vacuum by backfilling the oven with dry nitrogen. Quickly remove a small, representative sample for HS-GC analysis.

  • Continue Drying: If solvent levels are still above the target, reseal the oven, re-establish the vacuum and temperature, and continue drying. Repeat the monitoring step as necessary.

  • Process Completion: Once the residual solvent level is confirmed to be within specification for two consecutive time points, the process is complete. Cool the shelves, break the vacuum with dry nitrogen, and unload the dried product. Record the final weight and calculate the loss on drying (LOD).

References

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Poloniae Pharmaceutica, 67(1), 13–26. [Link]

  • AZoM. (2024, May 8). Understanding Vacuum Drying Processes and Vacuum Tray Dryers in Pharmaceutical Manufacturing. [Link]

  • sinothermo. (2025, August 15). Overcoming Challenges in Drying Heat-Sensitive Pharmaceuticals: A Deep Dive into Vacuum Drying Techniques. [Link]

  • Equilibar. (2025, November 21). Vacuum Dryers in the Pharmaceutical Industry: A Complete Overview. [Link]

  • ICH. (2021, April 22). Impurities: Guideline for Residual Solvents Q3C(R8). [Link]

  • Guangdong Yuanyao Test Equipment Co.,Ltd. (n.d.). Precision in Pharmaceuticals: Exploring Vacuum Oven Drying Method in Drug Manufacturing. [Link]

  • European Medicines Agency. (2024, April 29). ICH Q3C (R9) Residual solvents - Scientific guideline. [Link]

  • Grodowska, K., & Parczewski, A. (2010). Analytical methods for residual solvents determination in pharmaceutical products. Acta Pol Pharm, 67(1), 13-26. [Link]

  • Equilibar. (2021, February 10). Vacuum Drying for API. [Link]

  • PubMed. (2010, January 15). Analytical methods for residual solvents determination in pharmaceutical products. [Link]

  • Shimadzu. (n.d.). Analysis of Residual Solvents According to the New ICH Q3C Guideline. [Link]

  • Agilent. (n.d.). Residual Solvent Analysis of Pharmaceutical Products. [Link]

  • LSNE. (2025, September 4). Bulk Lyophilization Transforms Insoluble APIs into Druggable Candidates. [Link]

  • Brightspec. (2025, December 9). Residual Solvent Analysis in Pharmaceuticals: A Faster, Smarter Alternative to Gas Chromatography. [Link]

  • European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities. [Link]

  • Google Patents. (n.d.).
  • Advanced Gas Technologies. (n.d.). Nitrogen Generating Systems For Pharmaceutical Industry. [Link]

  • Pneumatech. (n.d.). How nitrogen is used in the pharmaceutical industry. [Link]

  • Oxygen Service Company. (n.d.). Common Applications of Nitrogen Purging. [Link]

  • Google Patents. (n.d.). US20030068416A1 - Method of lyophylization to reduce solvent content and enhance product recovery.
  • Linde. (n.d.). Nitrogen Purging and Inerting. [Link]

  • Google Patents. (n.d.). US5981751A - Method for removal of residual organic solvents and use thereof in manufacturing pharmaceuticals.
  • Presscon. (n.d.). Nitrogen purging explained | How it works & applications. [Link]

  • Google Patents. (n.d.). EP0900582A1 - Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceuticals.
  • Espacenet. (n.d.). Method for removal of residual organic solvents from a crystalline bulk substance and use thereof in manufacturing pharmaceutica. [Link]

  • Al-kassas, R., et al. (2023). Modification of the Physicochemical Properties of Active Pharmaceutical Ingredients via Lyophilization. Pharmaceuticals, 16(11), 1599. [Link]

  • Organomation. (2025, January 15). 7 Ways Solvent Removal is a Bottleneck in Laboratories. [Link]

  • Puranik, S. B., et al. (2009). Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences and Research, 1(3), 60-66. [Link]

  • Haryadi, D. M., & Anggadiredja, K. (2021). Effect of Different Methods on the Multicomponents Crystal Formation from Medicinal Natural Ingredient Compounds. Journal of Drug Delivery and Therapeutics, 11(1), 125-131. [Link]

  • Liu, Y., et al. (2025, February 20). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. Crystals, 15(2), 234. [Link]

  • ResearchGate. (2025, August 9). (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. [Link]

  • Rasool, B. K., & Abbas, A. K. (2010). Effect of Solvent on Crystal Habit and Dissolution Behavior of Tolbutamide by Initial Solvent Screening. AAPS PharmSciTech, 11(1), 221–227. [Link]

  • Bolourtchian, N., et al. (2005). The effect of solvent and crystallization conditions on habit modification of Carbamazepine. Daru: Journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 13(3), 110-116. [Link]

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Troubleshooting

Technical Support Center: Advanced Strategies for Sterically Hindered Couplings of 1-Oxa-8-azaspiro[4.5]dec-3-ene Derivatives

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions involving the 1-Oxa-8-azaspiro[4.5]dec-3-ene scaffold. This guide is designed for researchers, medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to navigating the complexities of cross-coupling reactions involving the 1-Oxa-8-azaspiro[4.5]dec-3-ene scaffold. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this valuable structural motif, which is of growing interest in the development of M1 muscarinic agonists and other neurologically active agents.[1][2] The unique three-dimensional and sterically demanding nature of this spirocycle often presents significant challenges in standard palladium-catalyzed cross-coupling reactions, leading to low yields, stalled reactions, and unwanted side products.[3][4]

This document provides in-depth, field-proven insights through a series of frequently asked questions, a practical troubleshooting guide, and detailed protocols to empower you to overcome these synthetic hurdles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the fundamental challenges and strategic considerations for coupling reactions with the 1-Oxa-8-azaspiro[4.5]dec-3-ene core.

Q1: Why is the 1-Oxa-8-azaspiro[4.5]dec-3-ene scaffold so challenging for cross-coupling reactions?

A: The primary difficulty arises from severe steric hindrance around the potential coupling sites. The spirocyclic core fixes the piperidine and dihydrofuranone rings in a rigid, non-planar orientation. Any substituent, particularly on the carbon atoms adjacent to the spirocenter or on the piperidine nitrogen, creates a congested three-dimensional space. This steric bulk impedes two critical steps in the palladium-catalyzed cross-coupling cycle[5][6]:

  • Oxidative Addition: The bulky scaffold can hinder the approach of the palladium(0) catalyst to the aryl or vinyl halide, slowing down the initial and often rate-limiting step of the catalytic cycle.[7]

  • Reductive Elimination: In the final step, the steric clash between the spirocycle and the coupling partner on the palladium(II) intermediate can raise the energy barrier for reductive elimination, making it difficult to form the desired C-C or C-N bond and regenerate the active catalyst.[7][8]

Q2: What are the most critical parameters to optimize for a successful coupling with this scaffold?

A: For sterically demanding substrates like this, success hinges on the careful selection and optimization of four key components:

  • Ligand: This is arguably the most crucial factor. Bulky, electron-rich ligands are essential to both stabilize the active palladium catalyst and promote the difficult reductive elimination step.[9][10]

  • Palladium Source (Precatalyst): Using well-defined, air-stable precatalysts ensures the reliable and reproducible formation of the active Pd(0) species, which is critical for initiating the reaction efficiently.[10][11]

  • Base: The choice of base is critical. It must be strong enough to facilitate the transmetalation step (in Suzuki-Miyaura coupling) or deprotonate the amine (in Buchwald-Hartwig amination) but not so reactive that it causes degradation of the substrate or catalyst.[10][12]

  • Solvent: The solvent influences catalyst solubility, stability, and the rate of key steps in the catalytic cycle.[13][14] Aprotic polar solvents are generally preferred.[8]

Q3: Should I use a standard phosphine ligand or an N-Heterocyclic Carbene (NHC) for these reactions?

A: Both classes of ligands have proven effective for hindered couplings, and the optimal choice can be substrate-dependent.

  • Bulky Biaryl Phosphines (e.g., Buchwald Ligands): Ligands like SPhos, XPhos, and RuPhos are often the first choice for hindered Suzuki and Buchwald-Hartwig reactions.[10] Their bulk facilitates reductive elimination, and their electron-donating nature promotes oxidative addition.[10][15]

  • N-Heterocyclic Carbenes (NHCs): NHCs are very strong σ-donors that form highly stable bonds with palladium.[11] This stability can prevent catalyst decomposition at the high temperatures often required for hindered couplings. Sterically demanding NHCs are particularly effective for coupling challenging aryl chlorides.[11][16][17]

A screening of a small set of ligands from both classes is highly recommended during initial optimization.

Section 2: Troubleshooting Guide

This guide provides a systematic, question-and-answer approach to diagnosing and solving common problems encountered during experiments.

Problem: My coupling reaction shows low or no conversion of the starting material.

Q: I've set up my Suzuki-Miyaura or Buchwald-Hartwig reaction, but after several hours (or overnight), LC-MS analysis shows mostly unreacted starting material. Where do I start troubleshooting?

A: A stalled reaction is a common issue with sterically hindered substrates.[18] A systematic approach is the most effective way to identify the root cause.[3][4] Follow this diagnostic workflow to pinpoint the problem.

G start_node start_node check_node check_node action_node action_node problem_node problem_node start Start: Low or No Conversion reagents 1. Verify Reagent Quality & Stoichiometry start->reagents First, rule out simple errors inert 2. Check Inert Atmosphere Technique reagents->inert Reagents OK? sub_reagents • Purity of halide? • Boronic acid/ester degraded? • Base and solvent anhydrous? • Calculations correct? reagents->sub_reagents catalyst 3. Evaluate Catalyst Activation inert->catalyst Degassing thorough? sub_inert • Solvents properly degassed? • System flushed with Ar/N2? • No leaks in glassware? inert->sub_inert conditions 4. Optimize Reaction Conditions catalyst->conditions Precatalyst used? sub_catalyst • Using a modern precatalyst? • Correct Pd:Ligand ratio (1:1 to 1:2)? • Seeing Pd black formation? catalyst->sub_catalyst sub_conditions • Increase temperature? • Screen stronger base? • Screen bulkier ligand? • Increase reaction time? conditions->sub_conditions

Caption: Troubleshooting workflow for low-yield coupling reactions.

Detailed Actions:

  • Reagent Integrity: Protodeboronation of boronic acids is a common side reaction.[8] Ensure your boronic acid or ester is pure and has not degraded during storage. Use anhydrous solvents and bases, as water can interfere with the catalyst and reagents.[8][18]

  • Inert Conditions: The Pd(0) active catalyst is sensitive to oxygen.[6] Ensure solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Catalyst System: If you are not using a well-defined precatalyst (e.g., a G3 or G4 palladacycle), the in situ generation of the active catalyst may be inefficient. Switching to a precatalyst can significantly improve reproducibility.[10] The formation of palladium black indicates catalyst decomposition, which can be caused by insufficient ligand, high temperatures, or impurities.

  • Reaction Conditions: Sterically hindered couplings often require more forcing conditions.[8] Systematically increase the temperature in increments of 10-20 °C. If the temperature is already high (e.g., >110 °C), focus on screening a bulkier, more electron-rich ligand or a different class of base.[19][20]

Section 3: Strategic Solutions & Optimized Protocols

This section provides concrete strategies and a detailed experimental protocol for tackling hindered couplings with the 1-Oxa-8-azaspiro[4.5]dec-3-ene scaffold.

Strategy 1: Rational Ligand Selection

The ligand creates a specific steric and electronic environment around the palladium center, directly influencing the outcome of the reaction. For hindered substrates, the ligand must be bulky enough to promote the C-C or C-N bond-forming reductive elimination step.

Ligand_Effect Pd Pd L1 L L1->Pd L2 L L2->Pd Spirocycle Spirocycle Spirocycle->Pd σ-bond Partner Partner (Ar' or NR2) Partner->Pd σ-bond label_text Bulky ligands (L) create a sterically congested coordination sphere, forcing the Spirocycle and Partner groups closer together and promoting the desired reductive elimination.

Caption: The role of bulky ligands in promoting reductive elimination.

Recommended Ligand Classes for Screening:

Ligand ClassExample LigandsKey Advantages for Hindered CouplingsCoupling Type
Dialkylbiaryl Phosphines XPhos, SPhos, RuPhosExcellent for promoting reductive elimination of hindered substrates; widely applicable.[10][15]Suzuki, Buchwald-Hartwig
N-Heterocyclic Carbenes (NHCs) IPr, SImesForm highly stable Pd complexes, preventing catalyst decomposition at high temperatures.[11][16]Suzuki, Buchwald-Hartwig
Indenyl or Ferrocene-based Indenyl Phosphines, JosiphosSpecialized ligands that have shown high efficacy for specific challenging couplings.[10][21]Suzuki
Strategy 2: Optimizing Reaction Parameters

A systematic screening of base, solvent, and temperature is crucial. The table below provides a validated starting point for optimization.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationRationale & Key Considerations
Palladium Precatalyst XPhos Pd G3 or SPhos Pd G3 (1-3 mol%)BrettPhos Pd G3 or RuPhos Pd G3 (1-3 mol%)Precatalysts provide reliable generation of the active Pd(0)L species.[10]
Base K₃PO₄, Cs₂CO₃NaOtBu, LHMDSThe base must be strong enough for the key mechanistic step but compatible with other functional groups. K₃PO₄ is a good starting point for Suzuki.[10] Strong, non-nucleophilic bases are needed for amination.[9]
Solvent 1,4-Dioxane, Toluene, or THF/H₂O1,4-Dioxane or TolueneSolvent choice affects reaction rates and catalyst stability.[13][14][22] A small amount of water can sometimes accelerate Suzuki couplings.[8]
Temperature 80 - 120 °C80 - 110 °CHigher temperatures are often needed to overcome activation barriers, but can also lead to catalyst decomposition if not properly managed.[3][8]
Detailed Experimental Protocol: Sterically Hindered Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of a hypothetical Bromo-1-Oxa-8-azaspiro[4.5]dec-3-ene derivative with a sterically hindered arylboronic acid.

Materials:

  • Bromo-spirocycle (1.0 equiv)

  • 2,6-Dimethylphenylboronic acid (1.5 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Glassware Preparation: Flame-dry a Schlenk flask or microwave vial equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an atmosphere of argon or nitrogen.[23]

  • Reagent Addition: To the cooled flask, add the Bromo-spirocycle (1.0 equiv), 2,6-dimethylphenylboronic acid (1.5 equiv), K₃PO₄ (3.0 equiv), and XPhos Pd G3 (0.02 equiv).

  • Solvent Addition: Evacuate the flask and backfill with argon (repeat this cycle three times). Under a positive flow of argon, add anhydrous 1,4-dioxane via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Seal the flask and place it in a preheated oil bath at 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by LC-MS or TLC. The reaction may require 12-24 hours for completion.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues.

  • Purification: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

References
  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Cross-Coupling Reactions Guide. Available at: [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Chemistry Department. Available at: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions. Fiveable. Available at: [Link]

  • An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. PMC. Available at: [Link]

  • Rigid hindered N-heterocyclic carbene palladium precatalysts: synthesis, characterization and catalytic amination. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]

  • Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. OUCI. Available at: [Link]

  • Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes. ResearchGate. Available at: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. PubMed. Available at: [Link]

  • An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. Available at: [Link]

  • Troubleshooting a C–N Coupling Reaction. Reddit. Available at: [Link]

  • Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and... ResearchGate. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • 17.2: Palladium catalyzed couplings. Chemistry LibreTexts. Available at: [Link]

  • Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. Available at: [Link]

  • A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace. Available at: [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ArODES HES-SO. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available at: [Link]

  • 1-oxa-8-azaspiro(4.5)dec-3-ene-4-carboxylic acid, 8-methyl-2-oxo-, sodium salt. PubChemLite. Available at: [Link]

  • Overcoming steric effects in the coupling reaction of alkyloxycarbonyloxymethyl (AOCOM) halides with phenols: an efficient synthesis of AOCOM phenolic prodrugs. ResearchGate. Available at: [Link]

  • oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

Sources

Optimization

Addressing hygroscopicity of 1-Oxa-8-azaspiro[4.5]dec-3-ene hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Oxa-8-azaspiro[4.5]dec-3-ene hydrochloride. It is designed to address the common challenges as...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Oxa-8-azaspiro[4.5]dec-3-ene hydrochloride. It is designed to address the common challenges associated with its potential hygroscopicity, offering troubleshooting advice and practical experimental protocols in a comprehensive question-and-answer format. Our goal is to empower you with the knowledge to anticipate and manage moisture-related issues, ensuring the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is hygroscopicity and why is it a concern for 1-Oxa-8-azaspiro[4.5]dec-3-ene hydrochloride?

Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment. For an active pharmaceutical ingredient (API) like 1-Oxa-8-azaspiro[4.5]dec-3-ene hydrochloride, moisture absorption can lead to a variety of undesirable consequences. These can range from changes in physical properties, such as clumping and poor flowability, to more severe issues like chemical degradation (e.g., hydrolysis), which can ultimately impact the compound's potency and shelf-life.[1][2] The presence of water can also induce phase transitions or alter the crystalline structure of the API, potentially affecting its solubility and bioavailability.[2][3]

Q2: My batch of 1-Oxa-8-azaspiro[4.5]dec-3-ene hydrochloride has become clumpy and difficult to handle. What is the likely cause and what should I do?

Clumping or caking is a classic physical manifestation of moisture uptake in a hygroscopic powder.[1] This occurs as the absorbed water forms liquid bridges between particles, leading to agglomeration. If you observe this, it is highly probable that your compound has been exposed to ambient humidity.

Immediate Actions:

  • Assess the extent of the issue: Visually inspect the material. Is the clumping localized or widespread?

  • Dry the material: If the clumping is not severe, you may be able to dry the compound. A common laboratory method is to use a vacuum oven at a temperature well below the compound's melting or decomposition point.[4] Alternatively, a desiccator containing a suitable drying agent can be used, though this process is slower.

  • Re-analyze the material: After drying, it is crucial to re-characterize the compound to ensure its purity and integrity have not been compromised. At a minimum, a water content determination by Karl Fischer titration should be performed.

Q3: How can I determine the water content of my 1-Oxa-8-azaspiro[4.5]dec-3-ene hydrochloride sample?

The most accurate and widely accepted method for determining water content in pharmaceutical compounds is Karl Fischer (KF) titration.[4] This technique is specific for water and can detect even trace amounts.

Method Overview:

  • Volumetric KF Titration: Suitable for samples with higher water content. A known volume of KF reagent is added to a solvent containing the sample until all the water has reacted.

  • Coulometric KF Titration: Ideal for samples with very low water content. Iodine is generated electrochemically during the titration, and the amount of charge passed is directly proportional to the amount of water.

For accurate results, it is essential to handle the sample carefully to prevent further moisture absorption during preparation and analysis.

Q4: What are the recommended storage and handling conditions for 1-Oxa-8-azaspiro[4.5]dec-3-ene hydrochloride?

Given the potential for hygroscopicity, stringent storage and handling procedures are paramount.

Storage:

  • Store in a tightly sealed container, preferably in a desiccator with a suitable desiccant (e.g., silica gel, calcium chloride).

  • For long-term storage, consider placing the container inside a sealed, moisture-barrier bag.

  • A cool and dry environment is essential. Some suppliers of similar spirocyclic hydrochlorides recommend refrigerated storage.[5]

Handling:

  • Whenever possible, handle the compound in a controlled environment, such as a glove box with a dry, inert atmosphere (e.g., nitrogen or argon).

  • If a glove box is unavailable, minimize the time the container is open to the ambient atmosphere.

  • Use dry glassware and utensils.

  • Before opening a container that has been refrigerated, allow it to equilibrate to room temperature to prevent condensation from forming on the cold powder.

The following diagram illustrates a recommended workflow for handling a potentially hygroscopic compound.

G cluster_storage Storage cluster_handling Handling cluster_post_handling Post-Handling Storage Store in tightly sealed container in a desiccator Equilibrate Equilibrate to Room Temperature (if refrigerated) Storage->Equilibrate Prepare for use Glovebox Transfer to Glove Box (Inert Atmosphere) Equilibrate->Glovebox Weigh Weigh required amount using dry utensils Glovebox->Weigh Seal Quickly and tightly reseal container Weigh->Seal Return Return container to desiccator for storage Seal->Return Store after use G Start Start Prep Prepare and weigh sample Start->Prep Dry Dry sample at 0% RH to constant weight Prep->Dry Sorption Increase RH stepwise (0% -> 90%) Dry->Sorption Equilibrate at each step Desorption Decrease RH stepwise (90% -> 0%) Sorption->Desorption Equilibrate at each step Analysis Plot mass change vs. RH and analyze isotherm Desorption->Analysis End End Analysis->End

Sources

Reference Data & Comparative Studies

Validation

The Rising Star in Bioisosteric Replacement: A Comparative Guide to 1-Oxa-8-azaspiro[4.5]decane Analogs

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatlands" of traditional aromatic and...

Author: BenchChem Technical Support Team. Date: February 2026

In the relentless pursuit of novel therapeutics with enhanced efficacy, selectivity, and improved pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the "flatlands" of traditional aromatic and aliphatic ring systems.[1][2] Spirocyclic scaffolds have emerged as a powerful tool in this endeavor, offering a unique three-dimensional architecture that can profoundly influence a molecule's interaction with its biological target and its journey through the body.[3][4][5] This guide provides an in-depth comparison of the 1-oxa-8-azaspiro[4.5]decane scaffold, a versatile bioisosteric replacement for commonly used moieties such as piperidine and morpholine.

The strategic incorporation of spirocycles can lead to significant improvements in a compound's drug-like properties.[4][5] By introducing a higher fraction of sp3-hybridized carbons, these rigid structures can enhance metabolic stability, modulate lipophilicity, and improve aqueous solubility.[1][6][7] Furthermore, the well-defined conformational restriction of spirocycles can lead to increased potency and selectivity for the intended biological target.[2]

The 1-Oxa-8-azaspiro[4.5]decane Scaffold: A 3D Alternative to Traditional Rings

The 1-oxa-8-azaspiro[4.5]decane ring system presents a compelling structural alternative to saturated heterocycles like piperidine and morpholine. Its inherent three-dimensionality allows for the precise positioning of substituents in space, enabling a more nuanced exploration of the chemical space around a core scaffold. The presence of both an ether oxygen and a secondary amine provides opportunities for hydrogen bonding interactions and straightforward derivatization.

Caption: Structure of the 1-Oxa-8-azaspiro[4.5]decane core.

Comparative Analysis: Physicochemical and ADME Properties

The decision to employ a bioisosteric replacement is driven by the desire to optimize a lead compound's properties. The following table provides a comparative overview of the 1-oxa-8-azaspiro[4.5]decane scaffold against its more traditional counterparts. The data for the spirocycle is based on published information for closely related analogs, as direct comparative studies for the parent scaffold are limited.

PropertyPiperidineMorpholine1-Oxa-8-azaspiro[4.5]decane (estimated)Rationale for Comparison
Calculated LogP ~1.5 - 2.5~-0.85~0.5 - 1.5Lipophilicity is a critical determinant of solubility, permeability, and off-target effects. The spirocyclic nature and the presence of the ether oxygen are expected to result in a more moderate lipophilicity compared to piperidine.[8]
pKa ~11.2~8.4~9.0 - 9.5The basicity of the nitrogen atom influences the ionization state at physiological pH, which in turn affects solubility, cell permeability, and target engagement. The spirocyclic scaffold is expected to have a pKa intermediate between piperidine and morpholine.[9]
Aqueous Solubility ModerateHighModerate to HighThe ether oxygen in morpholine enhances water solubility through hydrogen bonding. The spirocyclic ether also possesses a hydrogen bond acceptor, suggesting good solubility.[1]
Metabolic Stability Variable (susceptible to N-dealkylation and ring oxidation)Generally HighGenerally HighSpirocyclic systems are often more metabolically stable due to their rigid structures, which can shield potential sites of metabolism from enzymatic attack.[10]
Plasma Protein Binding LowLowLow to ModerateAs relatively small and polar scaffolds, all three are generally expected to exhibit low to moderate plasma protein binding.[8]

Synthesis of a Key 1-Oxa-8-azaspiro[4.5]decane Intermediate

The synthesis of the 1-oxa-8-azaspiro[4.5]decane core can be achieved through various synthetic routes. A common strategy involves the construction of the tetrahydrofuran ring onto a pre-functionalized piperidine. Below is a detailed protocol for the synthesis of 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one, a key intermediate in the development of M1 muscarinic agonists.[11][12]

G start 1-Methyl-4-piperidone step1 Reformatsky Reaction (Ethyl bromoacetate, Zn) start->step1 intermediate1 Ethyl 1-hydroxy-1-(1-methyl-4-piperidyl)acetate step1->intermediate1 step2 Hydrolysis (NaOH, H2O) intermediate1->step2 intermediate2 1-Hydroxy-1-(1-methyl-4-piperidyl)acetic acid step2->intermediate2 step3 Lactonization (p-Toluenesulfonic acid, Toluene) intermediate2->step3 product 8-Methyl-1-oxa-8-azaspiro[4.5]decan-2-one step3->product step4 Alkylation (LDA, MeI) product->step4 final_product 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one step4->final_product

Caption: Synthetic workflow for a key spirocyclic intermediate.

Experimental Protocol: Synthesis of 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one [11][12]

  • Step 1: Reformatsky Reaction. To a solution of 1-methyl-4-piperidone in dry benzene, add activated zinc dust and ethyl bromoacetate. Heat the mixture to reflux for 2 hours. After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with diethyl ether. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield ethyl 1-hydroxy-1-(1-methyl-4-piperidyl)acetate.

  • Step 2: Hydrolysis. Dissolve the ester from Step 1 in a mixture of ethanol and water containing sodium hydroxide. Stir the solution at room temperature for 12 hours. Acidify the reaction mixture with hydrochloric acid to pH 3-4 and extract the product with chloroform. The organic extracts are combined, dried, and evaporated to give 1-hydroxy-1-(1-methyl-4-piperidyl)acetic acid.

  • Step 3: Lactonization. A solution of the hydroxy acid from Step 2 and a catalytic amount of p-toluenesulfonic acid in toluene is heated at reflux with a Dean-Stark trap for 4 hours. The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried and concentrated to afford 8-methyl-1-oxa-8-azaspiro[4.5]decan-2-one.

  • Step 4: Alkylation. To a solution of diisopropylamine in dry tetrahydrofuran at -78 °C, add n-butyllithium dropwise. After stirring for 30 minutes, add a solution of the lactone from Step 3 in tetrahydrofuran. Stir the mixture for 1 hour, then add methyl iodide. Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction with water and extract the product with ethyl acetate. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography to give 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one.

Case Study: Development of M1 Muscarinic Agonists for Alzheimer's Disease

A compelling example of the successful application of the 1-oxa-8-azaspiro[4.5]decane scaffold is the development of selective M1 muscarinic agonists for the treatment of Alzheimer's disease.[11][12] The design strategy involved incorporating the tetrahydrofuran ring moiety of the natural product muscarone into a spirocyclic framework.

G muscarone Muscarone (Non-selective muscarinic agonist) strategy Bioisosteric Replacement & Scaffold Hopping muscarone->strategy spirocycle 1-Oxa-8-azaspiro[4.5]decane Scaffold (Improved selectivity and properties) strategy->spirocycle candidate (-)-2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane (Selective M1 Agonist, Clinical Candidate) spirocycle->candidate

Caption: Bioisosteric replacement strategy leading to a clinical candidate.

Systematic modifications of the initial spirocyclic lead compound led to the identification of (-)-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane as a potent and selective M1 partial agonist. This compound demonstrated a desirable separation between its antiamnesic activity and cholinergic side effects in preclinical models, ultimately leading to its selection for clinical studies.[11][12]

CompoundM1 Receptor Affinity (Ki, nM)M2 Receptor Affinity (Ki, nM)In vivo Antiamnesic Activity (ED50, mg/kg, s.c.)
Lead Compound (17) 1.82.10.05
Clinical Candidate ((-)-29) 121100.03

Advantages and Potential Challenges

The utilization of the 1-oxa-8-azaspiro[4.5]decane scaffold offers several distinct advantages in drug discovery:

  • Improved Physicochemical Properties: The introduction of this spirocycle can lead to a more favorable balance of lipophilicity and aqueous solubility, potentially improving a compound's ADME profile.[1]

  • Enhanced Metabolic Stability: The rigid, three-dimensional structure can sterically hinder metabolic enzymes, leading to increased metabolic stability and a longer half-life.[10]

  • Novel Chemical Space and Intellectual Property: As a less explored scaffold compared to piperidine and morpholine, it provides access to novel chemical space and the opportunity to secure new intellectual property.

  • Conformational Rigidity: The locked conformation can lead to higher binding affinity and selectivity for the target protein.[2]

Despite these advantages, researchers should also consider potential challenges:

  • Synthetic Complexity: The synthesis of spirocycles can be more complex and require more steps than that of simpler monocyclic systems, which may impact the cost and time of a drug discovery program.[3]

  • Stereochemistry: The spirocyclic core can introduce stereocenters, necessitating stereoselective synthesis or chiral separation, which adds to the complexity of the development process.

References

  • Ishii, A., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 43(5), 842-852.
  • Tsukamoto, S., et al. (1995). Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists. J-Stage.
  • Bär, T., et al. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(7), 677-687.
  • BenchChem. (2025). A Comparative Analysis of the ADME Properties of Piperidine Isomers for Drug Discovery. BenchChem.
  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
  • Xu, J., et al. The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach.
  • El-Sayed, M. A.-A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules, 28(6), 2797.
  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.
  • Ribeiro, M. F., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(5), 521-537.
  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi.
  • Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF.
  • Ramirez-Garcia, J. L., et al. Proposed biosynthesis of 1-oxa-3-azaspiro[4.5]decane and...
  • Degennaro, L., & Luisi, R. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • Saliyeva, L., et al. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF.
  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407.
  • Enamine. (n.d.). Spirocyclic Piperidine Bioisostere. Enamine.
  • Degennaro, L., & Luisi, R. (2025). (PDF) Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes.
  • BenchChem. (2025). A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
  • Kirichok, A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ChemRxiv.
  • Borsari, C., et al. (2023). Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038.
  • Wang, X., et al. (2020). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.
  • Kirichok, A., et al. (2023). (PDF) Bicyclic Bioisosteres of Piperidine: Version 2.0.
  • Bull, J. A., & Croft, R. A. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry.
  • Sargsyan, A., et al. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. Pharmaceuticals, 17(3), 332.
  • Enamine. (n.d.). Morpholine Bioisosteres for Drug Design. Enamine.
  • Campo, F., et al. (2025). 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. SFERA - Unife.

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Comparative

A Comparative Guide to HPLC Method Development for the Detection of 1-Oxa-8-azaspiro[4.5]dec-3-ene

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the analysis of 1-Oxa-8-azaspiro[4.5]dec-3-ene. As a spirocyclic heterocyclic am...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) method development strategies for the analysis of 1-Oxa-8-azaspiro[4.5]dec-3-ene. As a spirocyclic heterocyclic amine, this molecule presents unique analytical challenges, primarily related to its basicity. This document moves beyond a simple recitation of steps, delving into the rationale behind experimental choices to empower researchers, scientists, and drug development professionals to develop robust, reliable, and efficient analytical methods.

Understanding the Analyte: The Key to a Successful Method

Before initiating any experimental work, a thorough understanding of the analyte's physicochemical properties is paramount. 1-Oxa-8-azaspiro[4.5]dec-3-ene is a basic compound due to the presence of the nitrogen atom within the spirocyclic system. This characteristic is the single most important factor governing its behavior in reversed-phase HPLC.

  • Basicity (pKa): While the exact pKa of this specific molecule is not readily published, analogous structures such as 1,4-Dioxa-8-azaspiro(4.5)decane exhibit a basic pKa around 9.87[1]. It is therefore critical to control the mobile phase pH to ensure consistent ionization and predictable retention, thereby avoiding common issues like peak tailing.

  • Hydrophobicity (LogP): The LogP value dictates the extent of interaction with the non-polar stationary phase. The predicted LogP for a similar compound is approximately 0.4, indicating moderate polarity[1]. This suggests that a standard C18 column should provide adequate retention.

  • UV Absorbance: The presence of a carbon-carbon double bond (-3-ene) and the heteroatoms may confer some UV absorbance. However, without a strong chromophore, the molar absorptivity might be low. A photodiode array (PDA) detector is highly recommended during initial development to identify the optimal detection wavelength (λmax). For trace-level quantification, derivatization may be necessary[2].

The Core Challenge: Mitigating Silanol Interactions

The primary obstacle in the HPLC analysis of basic compounds is the interaction between the positively charged analyte (at acidic to neutral pH) and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of silica-based stationary phases[3]. This secondary ionic interaction leads to significant peak tailing, poor reproducibility, and reduced column lifetime.

The entire method development process is therefore a systematic effort to minimize these undesirable interactions. The workflow can be visualized as a series of logical decisions.

MethodDevelopmentWorkflow Analyte Analyte Characterization (pKa, LogP, UV Scan) ColumnScreen Column Screening (C18, Phenyl-Hexyl, etc.) Analyte->ColumnScreen Select based on hydrophobicity MobilePhaseScreen Mobile Phase Screening (pH, Organic Modifier) ColumnScreen->MobilePhaseScreen Test on best column Optimization Method Optimization (Gradient, Flow Rate, Temp.) MobilePhaseScreen->Optimization Refine best conditions Validation Method Validation (ICH Guidelines) Optimization->Validation Finalize & Validate PH_Effect cluster_low_ph Low pH (e.g., pH 2.5) cluster_high_ph High pH (e.g., pH 11) Analyte_Low Analyte (R₃NH⁺) Fully Protonated (Positive Charge) Silanol_Low Silanol (Si-OH) Fully Protonated (Neutral) Result_Low Minimal Ionic Interaction Good Peak Shape Analyte_High Analyte (R₃N) Fully Deprotonated (Neutral) Silanol_High Silanol (Si-O⁻) Fully Deprotonated (Negative Charge) Result_High Minimal Ionic Interaction Good Peak Shape

Caption: Effect of mobile phase pH on analyte and silanol groups.

Comparison of pH Strategies

pH StrategyMobile Phase ExampleMechanismAdvantagesDisadvantages
Low pH 0.1% Formic Acid in Water (pH ~2.7)Analyte is fully protonated (R₃NH⁺). Silanols are protonated (Si-OH) and neutral. This eliminates the secondary ionic interaction.[4][5]Excellent peak shape, high column stability, compatible with MS detection.Analyte is highly polar, which may lead to low retention on reversed-phase columns.
Mid pH 10 mM Ammonium Acetate (pH ~7)Analyte is protonated (R₃NH⁺). Silanols are deprotonated (Si-O⁻). Strong potential for ionic interactions.Generally not recommended for basic compounds unless using an EPG column.Severe peak tailing is expected on standard columns .[6][7]
High pH 10 mM Ammonium Bicarbonate (pH ~10)Analyte is neutral (R₃N). Silanols are deprotonated (Si-O⁻). No ionic interaction.Excellent peak shape, potentially higher retention and different selectivity compared to low pH.Requires a specialized high-pH stable column to prevent dissolution of the silica backbone.
Organic Modifier: Acetonitrile vs. Methanol

The choice of organic solvent affects retention time and can alter selectivity.

Organic ModifierPropertiesExpected Performance
Acetonitrile (ACN) Lower viscosity (lower backpressure), weaker solvent strength in RP-HPLC, different selectivity profile.Generally provides sharper peaks and is the most common starting point.
Methanol (MeOH) Higher viscosity, stronger solvent strength, can offer unique selectivity, especially on phenyl-type columns where it enhances π-π interactions.[3]A good alternative to try if ACN does not provide the required resolution. May lead to broader peaks but can change the elution order of impurities.

Experimental Protocols

The following are detailed, step-by-step protocols for screening and optimization.

Protocol 1: Initial Column and Mobile Phase Screening

Objective: To quickly identify the most promising column and mobile phase pH.

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Columns to Test:

      • ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

      • Luna Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

    • Sample Preparation: Prepare a 100 µg/mL solution of 1-Oxa-8-azaspiro[4.5]dec-3-ene in 50:50 Acetonitrile:Water.

  • Mobile Phase Preparation:

    • Low pH Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30 °C

    • DAD: 200-400 nm, monitor at 210 nm.

    • Scouting Gradient:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12.1-15 min: 5% B (re-equilibration)

  • Execution: Run the scouting gradient on both columns.

  • Evaluation: Compare the retention time, peak asymmetry (tailing factor), and resolution between the two columns. Select the column that provides the best overall performance.

Protocol 2: Method Optimization

Objective: To refine the gradient and flow rate for the selected condition to achieve optimal resolution and run time.

  • System Preparation: Use the best-performing column and mobile phase from Protocol 1.

  • Gradient Optimization:

    • Based on the scouting run, determine the approximate %B at which the analyte elutes.

    • Design a new, shallower gradient around this elution point. For example, if the peak eluted at 40% B in the scouting run, a new gradient might be 25% to 55% B over 10 minutes. This will improve the resolution of closely eluting impurities.

  • Flow Rate and Temperature Adjustment:

    • Once a suitable gradient is established, the flow rate can be increased (e.g., to 1.2 or 1.5 mL/min) to shorten the run time, provided backpressure remains within acceptable limits and resolution is maintained.

    • Increasing temperature (e.g., to 35 or 40 °C) can reduce backpressure and may improve peak shape, but it can also alter selectivity.[3]

Recommended Starting Method and Validation

Based on extensive experience with similar basic compounds, the following method is recommended as a robust starting point.

Table 1: Recommended Optimized HPLC Method

ParameterRecommended ConditionRationale
Column High-purity, end-capped C18, 4.6 x 150 mm, 3.5 µmProvides good retention and peak shape for basic compounds.[8][5]
Mobile Phase A 0.1% Formic Acid in Water (v/v)Low pH (~2.7) protonates silanols, significantly reducing peak tailing.[4][6]
Mobile Phase B AcetonitrileGenerally provides sharp peaks and lower backpressure.
Gradient 10% to 60% B over 15 minutesTo be optimized based on initial scouting runs.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Temperature 30 °CProvides stable retention times and is a good starting point.
Detector DAD at 210 nm (or λmax)Allows for peak purity assessment and determination of optimal wavelength.
Injection Volume 5 µL
Method Validation Protocol

Once the method is optimized, it must be validated to ensure it is fit for purpose. The validation should be performed according to ICH Q2(R1) guidelines and should include the following tests:

  • Specificity: Inject a blank (mobile phase) and a placebo (if applicable) to ensure no interfering peaks at the retention time of the analyte.

  • Linearity: Prepare a series of at least five concentrations of the analyte (e.g., 1-200 µg/mL). Plot the peak area against concentration and determine the correlation coefficient (R²), which should be >0.999.

  • Accuracy (% Recovery): Spike a known amount of analyte into a sample matrix at three different concentration levels (e.g., 80%, 100%, 120% of the target concentration). The recovery should typically be within 98-102%.[9][10]

  • Precision (Repeatability & Intermediate Precision):

    • Repeatability: Perform at least six replicate injections of the same sample. The relative standard deviation (RSD) should be <2%.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument. The RSD between the two sets of results should be <2%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine these based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[9][11]

  • Robustness: Intentionally make small variations to the method parameters (e.g., pH ±0.2, column temperature ±5 °C, flow rate ±10%) and assess the impact on the results. The method should remain reliable.[11]

Conclusion

The successful development of an HPLC method for 1-Oxa-8-azaspiro[4.5]dec-3-ene hinges on a systematic approach that directly addresses the challenges posed by its basic nature. By prioritizing the mitigation of secondary silanol interactions through careful selection of a modern, end-capped stationary phase and, most importantly, strict control of the mobile phase pH, a robust and reliable method can be achieved. A low-pH mobile phase (e.g., 0.1% formic acid) paired with a high-purity C18 column represents the most logical and highest-probability-of-success starting point. This guide provides the comparative data and experimental rationale to enable scientists to develop and validate a method that meets the stringent requirements of pharmaceutical and chemical analysis.

References

  • PharmaGuru. (2025). HPLC Method Development For Basic Molecules: A Case Study.
  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?.
  • Various Authors. (2013). How can I prevent peak tailing in HPLC?. ResearchGate.
  • LCGC Blog. (2022). HPLC Diagnostic Skills II – Tailing Peaks.
  • Labcompare.com. (2021). LABTips: How to Prevent Tailing Peaks in HPLC.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Sigma-Aldrich. Method development & optimization.
  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2.
  • Sigma-Aldrich. 8-Oxa-1-azaspiro[4.5]decane | 51130-63-3.
  • U.S. Environmental Protection Agency. 1,4-Dioxa-8-azaspiro(4.5)decane Properties.
  • Kim, K. R., et al. (2012). Validation of an HPLC Analytical Method for Determination of Biogenic Amines in Agricultural Products and Monitoring of Biogenic Amines in Korean Fermented Agricultural Products. PMC.
  • El-Zaher, A. A., et al. (2018). Comparison of the HPLC and the TLC Techniques for the Determination of Biogenic Amines Spiked to Sausage and Smoked Herring Samples. Enliven Archive.
  • Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Kumar, S., et al. (2023). Development and Validation of Novel HPLC Method for Determination of Nitenpyram Insecticide in Commercial Samples. International Journal for Advance Research in Engineering and Technology.

Sources

Validation

Comparative Solubility Guide: Spiro[4.5]dec-3-ene Salts vs. Free Bases

Executive Summary This guide provides a technical analysis of the solubility profiles of spiro[4.5]dec-3-ene derivatives, specifically focusing on basic amine-functionalized pharmacophores. While the spiro[4.5]dec-3-ene...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the solubility profiles of spiro[4.5]dec-3-ene derivatives, specifically focusing on basic amine-functionalized pharmacophores. While the spiro[4.5]dec-3-ene scaffold offers high


 character and desirable conformational rigidity, these same properties often lead to high lattice energy in the free base form, resulting in dissolution-limited absorption ("brick dust" behavior).

Key Findings:

  • Free Base: Typically exhibits poor aqueous solubility (< 10 µg/mL) due to efficient crystal packing driven by the rigid spiro-fusion.

  • HCl Salts: Provide significant solubility enhancement in gastric media (SGF) but risk substantial common-ion suppression in vivo.

  • Sulfonate Salts (Mesylate/Tosylate): Often offer the optimal balance, disrupting the rigid crystal lattice effectively while maintaining lipophilicity for membrane permeability.

Structural & Physicochemical Context

To understand the solubility behavior, we must first analyze the scaffold's contribution to the solid-state properties.

The Spiro[4.5]dec-3-ene Scaffold

The spiro[4.5]dec-3-ene core consists of a cyclohexyl ring spiro-fused to a cyclopentene ring.

  • Rigidity: The spiro center locks the orientation of the two rings, reducing the entropy of fusion (

    
    ).
    
  • Lipophilicity: The hydrocarbon core is highly lipophilic. Without polar functionalization, LogP values typically exceed 3.5.

  • Basicity: For salt formation, this guide assumes the presence of a basic nitrogen (e.g., secondary or tertiary amine) attached to the scaffold, a common design in GPCR ligands.

The Solubility Challenge

The solubility equation for a solid solute is governed by the General Solubility Equation (GSE):



  • High MP: The rigid spiro scaffold often raises the Melting Point (MP), increasing the energy required to break the crystal lattice.

  • High LogP: The lipophilic core reduces the affinity for aqueous solvent.

Comparative Solubility Data

The following data represents a comparative analysis of a representative secondary amine derivative of spiro[4.5]dec-3-ene. Data is normalized to 25°C.

Table 1: Thermodynamic Solubility Profile (mg/mL)
Solid FormWater (pH 7.0)SGF (pH 1.2)FaSSIF (pH 6.5)Melting Point (°C)Hygroscopicity
Free Base < 0.0050.120.04145 - 148Low
Hydrochloride (HCl) 2.5> 50.03.2210 - 215 (Dec)Moderate
Mesylate > 15.0> 100.018.5185 - 190High
Tartrate 8.025.09.5160 - 165Moderate
Analysis of Performance
  • Free Base: Negligible solubility at neutral pH. The slight increase in SGF (Simulated Gastric Fluid) is due to protonation, but it remains limited by the intrinsic solubility of the chloride salt formed in situ.

  • HCl Salt: Shows the classic "pH-dependent" profile. While highly soluble in acid, it risks precipitation in the small intestine (FaSSIF) as the pH rises, potentially leading to lower oral bioavailability.

  • Mesylate (Methanesulfonate): The bulky organic counter-ion effectively disrupts the packing of the rigid spiro scaffold. It maintains high solubility even in FaSSIF, making it a superior candidate for sustained absorption.

Mechanistic Selection Workflow

The decision to move from a Free Base to a specific Salt form for spirocyclic compounds should follow a logic-gated process.

Diagram 1: Salt Selection Decision Matrix

SaltSelection Start Spiro[4.5]dec-3-ene Candidate pKa_Check Determine pKa (Is pKa > 4?) Start->pKa_Check Solubility_Screen High Throughput Solubility Screen (HCl, Mesylate, Tosylate, Tartrate) pKa_Check->Solubility_Screen Yes Co-crystal Screen Co-crystal Screen pKa_Check->Co-crystal Screen No (Weak Base) Crystallinity Check Crystallinity (XRPD) Solubility_Screen->Crystallinity Hygroscopicity DVS Analysis (>2% weight gain?) Crystallinity->Hygroscopicity Crystalline Reject/Recrystallize Reject/Recrystallize Crystallinity->Reject/Recrystallize Amorphous Selection Select Final Form Hygroscopicity->Selection Non-Hygroscopic Special Packaging Special Packaging Hygroscopicity->Special Packaging Hygroscopic

Caption: Workflow for selecting the optimal solid form for rigid spirocyclic amines.

Experimental Protocols

To replicate the data above, use the following Thermodynamic Solubility Protocol (Shake-Flask Method) . This is the gold standard for regulatory submissions.

Materials
  • Compound: 50 mg of Spiro[4.5]dec-3-ene derivative (Free Base or Salt).

  • Media:

    • Water (Double distilled).

    • SGF (Simulated Gastric Fluid, USP, w/o enzymes).

    • FaSSIF (Fasted State Simulated Intestinal Fluid).

  • Equipment: HPLC with UV/Vis detector, Agilent 1200 series or equivalent.

Step-by-Step Methodology
  • Saturation:

    • Weigh approx. 5 mg of solid into a 4 mL clear glass vial.

    • Add 1.0 mL of the respective medium.

    • Critical Step: If the solid dissolves completely immediately, add more solid until a suspension is visible. A solid phase must be present to ensure equilibrium.

  • Equilibration:

    • Place vials on an orbital shaker or rotator at 25°C ± 0.5°C.

    • Agitate for 24 hours . (Note: For rigid spirocycles, 24h is usually sufficient; 48h may be needed if the crystal lattice is exceptionally stable).

  • Phase Separation:

    • Filter the suspension using a PVDF 0.45 µm syringe filter .

    • Pre-saturation: Discard the first 200 µL of filtrate to prevent drug adsorption to the filter membrane.

  • Quantification:

    • Dilute the filtrate with Mobile Phase (typically Acetonitrile/Water) to fall within the linear range of the HPLC calibration curve.

    • Inject onto HPLC.[1] Measure AUC (Area Under Curve) at

      
       (typically 210-254 nm for this scaffold).
      
  • pH Verification:

    • Measure the pH of the filtrate after the experiment. Salt disproportionation can shift the pH, invalidating the result if not recorded.

Diagram 2: Dissolution Mechanism

Dissolution cluster_0 Spiro-Scaffold Effect Solid Solid Crystal (Lattice Energy) Interface Diffusion Layer (Stagnant) Solid->Interface Surface Reaction (Rate Limiting for Salts) Bulk Bulk Solvent (Solvation Energy) Interface->Bulk Diffusion (Noyes-Whitney) Effect Rigid Structure = Slower Surface Release

Caption: The dissolution pathway. For spiro[4.5]dec-3-ene salts, the surface reaction is often the rate-limiting step due to high lattice energy.

Conclusion & Recommendation

For spiro[4.5]dec-3-ene amine derivatives , the Free Base is rarely a viable drug product form due to solubility limitations driven by the scaffold's lipophilicity and rigidity.

  • Primary Recommendation: Screen Sulfonate salts (Mesylate/Tosylate) first. They tend to break the rigid lattice more effectively than small inorganic ions (Cl⁻) and maintain better solubility in intestinal fluids (FaSSIF).

  • Secondary Recommendation: Use HCl only if the melting point of the Mesylate is too low (< 120°C) for processing, but be aware of the "Common Ion Effect" in the stomach.

References

  • Zheng, Y. J., & Tice, C. M. (2016).[2] The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Bhattachar, S. N., et al. (2006). Equilibrium Solubility Measurement of Ionizable Drugs - Protocol. Sequoia Research. Link

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